Men 10207
Description
Properties
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H68N14O10/c1-30(2)49(71-55(80)47(25-34-29-65-42-15-8-5-12-38(34)42)69-52(77)44(22-31-17-19-35(72)20-18-31)67-51(76)39(58)26-48(73)74)56(81)70-46(24-33-28-64-41-14-7-4-11-37(33)41)54(79)68-45(23-32-27-63-40-13-6-3-10-36(32)40)53(78)66-43(50(59)75)16-9-21-62-57(60)61/h3-8,10-15,17-20,27-30,39,43-47,49,63-65,72H,9,16,21-26,58H2,1-2H3,(H2,59,75)(H,66,78)(H,67,76)(H,68,79)(H,69,77)(H,70,81)(H,71,80)(H,73,74)(H4,60,61,62)/t39-,43-,44-,45+,46+,47+,49-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHLZLAKTUPWES-PEURKWGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H68N14O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50155059 | |
| Record name | MEN 10207 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50155059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1109.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126050-12-2 | |
| Record name | MEN 10207 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126050122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MEN 10207 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50155059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Men10207: A Deep Dive into its Mechanism of Action as a Selective NK-2 Tachykinin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Men10207 is a potent and selective peptide antagonist of the neurokinin-2 (NK-2) tachykinin receptor.[1][2][3] This document provides a comprehensive technical overview of its mechanism of action, supported by available quantitative data, detailed experimental methodologies, and visual representations of its place in cellular signaling. Men10207, also known by its chemical name [Tyr5,D-Trp6,8,9,Arg10]-Neurokinin A (4-10), serves as a critical tool for investigating the physiological and pathological roles of the NK-2 receptor and as a potential therapeutic agent.[4]
Core Mechanism of Action: Competitive Antagonism of the NK-2 Receptor
Men10207 exerts its pharmacological effects by competitively binding to the NK-2 receptor, thereby preventing the binding of endogenous tachykinin peptides, primarily Neurokinin A (NKA). The NK-2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its natural ligands, initiates a cascade of intracellular signaling events. By occupying the receptor's binding site, Men10207 effectively blocks the initiation of this signaling cascade.
Tachykinin Receptor Signaling Pathway
The binding of an agonist like NKA to the NK-2 receptor typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is central to numerous physiological processes, including smooth muscle contraction, inflammation, and nociception. Men10207's antagonism prevents these downstream events from occurring.
Quantitative Analysis of Receptor Selectivity and Potency
The efficacy of Men10207 as a selective NK-2 receptor antagonist has been quantified through various in vitro assays. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, is a key metric.
| Receptor Subtype | In Vitro Assay | Agonist | pA2 Value | Reference |
| NK-2 | Monoreceptor Assay | - | 7.9 | [2][3] |
| NK-2 | Isolated Rabbit Pulmonary Artery | Neurokinin A (NKA) | 7.89 | [4] |
| NK-2 | Isolated Hamster Trachea | Neurokinin A (NKA) | 5.9 | [4] |
| NK-1 | Monoreceptor Assay | - | 5.2 | [2][3] |
| NK-1 | Isolated Guinea Pig Ileum | Substance P Methyl Ester | 5.52 | [4] |
| NK-3 | Monoreceptor Assay | - | 4.9 | [2][3] |
Additionally, the binding affinity of Men10207 for the NK-3 receptor has been reported with a Ki value greater than 10 μM in isolated guinea pig cerebral cortex membranes.[4] These data collectively highlight the high selectivity of Men10207 for the NK-2 receptor over the NK-1 and NK-3 subtypes.
In Vivo Pharmacological Effects
The antagonistic properties of Men10207 have been demonstrated in vivo. In anesthetized rats, Men10207 at a dose of 1 μmol/kg was shown to inhibit the increases in bladder motility induced by the NK-2 receptor agonist [β-Ala8]-NKA (4-10).[4] Similarly, in anesthetized guinea pigs, the same dose of Men10207 inhibited [β-Ala8]-NKA (4-10)-induced increases in bronchoconstriction.[4]
Interestingly, when administered alone, Men10207 has been observed to induce bladder motility in anesthetized rats and bronchoconstriction in anesthetized guinea pigs.[4] This suggests potential partial agonist activity or species-specific effects that warrant further investigation.
Experimental Methodologies
In Vitro Monoreceptor Assays for pA2 Determination
-
Objective: To determine the antagonist affinity (pA2) of Men10207 for NK-1, NK-2, and NK-3 tachykinin receptors.
-
Methodology:
-
Cell Culture: Stably transfect individual cell lines (e.g., CHO or HEK293) to express a single type of human tachykinin receptor (NK-1, NK-2, or NK-3).
-
Agonist Concentration-Response Curve: In the absence of the antagonist, generate a concentration-response curve for a selective agonist for each receptor subtype to determine the EC50 value.
-
Antagonist Incubation: Incubate the cells with varying concentrations of Men10207 for a predetermined period.
-
Agonist Challenge: In the continued presence of Men10207, generate a new concentration-response curve for the respective agonist.
-
Data Analysis: Calculate the dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist). A Schild plot is then constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression provides the pA2 value.
-
Isolated Tissue Assays
-
Objective: To assess the antagonist activity of Men10207 in tissues endogenously expressing tachykinin receptors.
-
Methodology (Example: Isolated Rabbit Pulmonary Artery):
-
Tissue Preparation: Isolate the pulmonary artery from a rabbit and remove the endothelium. Cut the artery into rings and mount them in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Tension Recording: Connect the tissue rings to an isometric force transducer to record changes in tension.
-
Agonist-Induced Contraction: Induce contractions by adding cumulative concentrations of Neurokinin A (NKA).
-
Antagonist Treatment: In separate experiments, pre-incubate the tissues with various concentrations of Men10207 before repeating the NKA-induced contractions.
-
Data Analysis: Determine the pA2 value by analyzing the rightward shift in the NKA concentration-response curve caused by Men10207.
-
In Vivo Models of NK-2 Receptor Activation
-
Objective: To evaluate the in vivo efficacy of Men10207 in blocking NK-2 receptor-mediated physiological responses.
-
Methodology (Example: Rat Bladder Motility):
-
Animal Preparation: Anesthetize male rats and catheterize the bladder to measure intravesical pressure.
-
Baseline Measurement: Record baseline bladder motility.
-
Agonist Administration: Administer an NK-2 receptor agonist, such as [β-Ala8]-NKA (4-10), and record the increase in bladder contractions.
-
Antagonist Pre-treatment: In a separate group of animals, administer Men10207 (e.g., 1 μmol/kg, intravenously) prior to the agonist challenge.
-
Data Analysis: Compare the agonist-induced increase in bladder motility in the presence and absence of Men10207 to determine the inhibitory effect.
-
Conclusion
Men10207 is a well-characterized, potent, and selective antagonist of the NK-2 tachykinin receptor. Its mechanism of action through competitive binding has been firmly established by in vitro quantitative pharmacology and corroborated by in vivo studies. The detailed experimental protocols provided herein offer a framework for the continued investigation and application of Men10207 as a valuable research tool in the field of tachykinin pharmacology and as a potential lead compound for the development of novel therapeutics targeting NK-2 receptor-mediated pathologies.
References
Men 10207: A Selective Tachykinin NK-2 Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Men 10207 is a potent and selective peptide antagonist of the tachykinin NK-2 receptor. Tachykinins, a family of neuropeptides that includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are involved in a wide array of physiological processes. Their actions are mediated by three distinct G protein-coupled receptors: NK-1, NK-2, and NK-3. The NK-2 receptor, preferentially activated by NKA, is predominantly located in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts. This localization makes the NK-2 receptor a compelling target for therapeutic intervention in various disorders, including inflammatory bowel disease, asthma, and overactive bladder. This compound, with its high selectivity for the NK-2 receptor, represents a valuable pharmacological tool for investigating the physiological roles of this receptor and for the potential development of novel therapeutics. This guide provides a comprehensive overview of the technical details of this compound, including its pharmacological properties, experimental protocols for its evaluation, and the signaling pathways it modulates.
Core Data Presentation
The pharmacological profile of this compound is characterized by its high affinity and selectivity for the NK-2 receptor over other tachykinin receptors. The following tables summarize the available quantitative data on the binding and functional activity of this compound.
Table 1: In Vitro Receptor Binding and Functional Antagonist Potency of this compound
| Parameter | Receptor | Species/Tissue/Cell Line | Value |
| pA2 | NK-1 | - | 5.2[1] |
| NK-2 | - | 7.9 [1] | |
| NK-3 | - | 4.9[1] | |
| IC50 | NK-2 | Bovine stomach membranes; Murine fibroblast cell line (SKLKB82#3) transfected with bovine NK-2 receptor cDNA | 21-54 nM [1] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of a compound's pharmacological activity. The following sections describe generalized methodologies for key in vitro and in vivo experiments relevant to the characterization of this compound.
Disclaimer: The following protocols are representative examples of standard pharmacological assays. The specific, detailed protocols used for the original characterization of this compound are not fully available in the public domain.
In Vitro Assays
1. Radioligand Binding Assay (for determination of IC50)
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the NK-2 receptor.
-
Materials:
-
Cell membranes prepared from tissues or cells expressing the NK-2 receptor (e.g., bovine stomach, CHO or HEK293 cells transfected with the NK-2 receptor gene).
-
Radiolabeled NK-2 receptor antagonist (e.g., [³H]-SR48968 or [¹²⁵I]-NKA).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 µM phosphoramidon, 4 µg/ml chymostatin, and 0.1% BSA).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with the radiolabeled ligand and varying concentrations of this compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled NK-2 antagonist.
-
Calculate the IC50 value by non-linear regression analysis of the competition binding curve.
-
2. Functional Antagonism Assay (for determination of pA2)
This assay assesses the ability of this compound to inhibit the functional response induced by an NK-2 receptor agonist in an isolated tissue or cell-based system.
-
Materials:
-
Isolated tissue preparation expressing NK-2 receptors (e.g., guinea pig trachea, rabbit pulmonary artery, or rat vas deferens).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
NK-2 receptor agonist (e.g., Neurokinin A).
-
This compound at various concentrations.
-
Isometric force transducer and data acquisition system.
-
-
Procedure:
-
Mount the isolated tissue in the organ bath and allow it to equilibrate under a resting tension.
-
Construct a cumulative concentration-response curve for the NK-2 agonist.
-
Wash the tissue and allow it to recover.
-
Incubate the tissue with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes).
-
In the presence of this compound, construct a second cumulative concentration-response curve for the NK-2 agonist.
-
Repeat this procedure with several different concentrations of this compound.
-
Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each concentration of this compound.
-
Construct a Schild plot (log(dose ratio - 1) versus log[antagonist concentration]) to determine the pA2 value.
-
In Vivo Assays
1. Inhibition of NKA-Induced Bronchoconstriction in Guinea Pigs
This model evaluates the ability of this compound to block the airway-narrowing effects of an NK-2 agonist.
-
Animals: Male Dunkin-Hartley guinea pigs.
-
Anesthesia: Urethane or a similar long-acting anesthetic.
-
Procedure:
-
Anesthetize the guinea pig and cannulate the trachea for artificial ventilation.
-
Measure respiratory parameters, such as pulmonary inflation pressure or airway resistance, using a pneumotachograph and a pressure transducer.
-
Administer this compound via an appropriate route (e.g., intravenous, intraperitoneal, or aerosol).
-
After a suitable pre-treatment time, challenge the animal with an intravenous injection or aerosol of Neurokinin A to induce bronchoconstriction.
-
Record the changes in respiratory parameters and compare the response in this compound-treated animals to that in vehicle-treated controls.
-
2. Inhibition of NKA-Induced Bladder Contraction in Rats
This model assesses the efficacy of this compound in blocking the contractile effects of an NK-2 agonist on the urinary bladder.
-
Animals: Female Sprague-Dawley or Wistar rats.
-
Anesthesia: Urethane or a similar long-acting anesthetic.
-
Procedure:
-
Anesthetize the rat and catheterize the urinary bladder for the measurement of intravesical pressure.
-
Administer this compound intravenously or via another desired route.
-
Following the pre-treatment period, administer Neurokinin A intravenously to induce bladder contractions.
-
Monitor and record the changes in intravesical pressure.
-
Quantify the inhibitory effect of this compound by comparing the magnitude of the NKA-induced contractions in treated versus control animals.
-
Mandatory Visualizations
Signaling Pathways
The tachykinin NK-2 receptor is a G protein-coupled receptor that primarily couples to Gq/11 and Gs proteins. Activation of the NK-2 receptor by its endogenous ligand, Neurokinin A, initiates a cascade of intracellular signaling events.
Caption: Tachykinin NK-2 Receptor Signaling Pathway.
Experimental Workflows
A logical workflow is essential for conducting pharmacological experiments. The following diagram illustrates a typical workflow for the in vivo evaluation of this compound.
Caption: Experimental Workflow for In Vivo Evaluation.
Conclusion
This compound is a valuable research tool for elucidating the roles of the tachykinin NK-2 receptor in health and disease. Its high selectivity makes it a precise instrument for dissecting the contributions of NK-2 receptor-mediated signaling in various physiological and pathophysiological processes. The data and experimental frameworks presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for incorporating this compound into their research endeavors. Further investigation into the pharmacokinetic and pharmacodynamic properties of this compound will be essential for its potential translation into a clinically useful therapeutic agent.
References
Men 10207: A Deep Dive into its Biological Activity and Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Men 10207 is a potent and highly selective peptide antagonist of the neurokinin-2 (NK-2) receptor, a member of the tachykinin receptor subfamily of G protein-coupled receptors (GPCRs). Its high affinity and selectivity for the NK-2 receptor over the NK-1 and NK-3 receptor subtypes have made it a valuable pharmacological tool for elucidating the physiological and pathological roles of the NK-2 receptor. This technical guide provides a comprehensive overview of the biological activity of this compound, its molecular targets, and the experimental methodologies used to characterize its pharmacological profile.
Core Biological Activity and Molecular Targets
This compound exerts its biological effects by competitively binding to the NK-2 receptor, thereby preventing the binding and subsequent signaling of the endogenous agonist, neurokinin A (NKA). The selectivity of this compound is attributed to the presence of three D-tryptophan residues in its amino acid sequence, which are crucial for both its high affinity and selectivity for the NK-2 receptor.[1]
Quantitative Analysis of Receptor Binding and Functional Antagonism
The biological activity of this compound has been quantified through various in vitro assays, including radioligand binding assays and functional antagonism studies. These studies have consistently demonstrated its high potency and selectivity for the NK-2 receptor.
| Parameter | Receptor | Value | Assay Type |
| pA2 | NK-1 | 5.2 | Functional Antagonism |
| NK-2 | 7.9 | Functional Antagonism | |
| NK-3 | 4.9 | Functional Antagonism | |
| IC50 | NK-2 | 21-54 nM | Radioligand Binding |
Table 1: Summary of quantitative data for this compound activity at tachykinin receptors. Data compiled from multiple in vitro assays.[2]
Signaling Pathways Modulated by this compound
The NK-2 receptor, the primary target of this compound, is known to couple to multiple G protein signaling pathways, principally through Gαq and Gαs. Activation of these pathways by neurokinin A leads to distinct downstream cellular responses. This compound, as a competitive antagonist, effectively blocks these signaling cascades.
Gq-Mediated Signaling Pathway
Neurokinin A binding to the NK-2 receptor activates the Gαq pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound blocks this entire cascade by preventing the initial binding of NKA.
Gs-Mediated Signaling Pathway
In addition to Gq coupling, the NK-2 receptor can also activate the Gαs pathway. This leads to the activation of adenylyl cyclase (AC), which converts ATP into cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets. This compound also inhibits this pathway by preventing NKA from binding to the receptor.
Experimental Protocols
The characterization of this compound's biological activity relies on specific and robust in vitro assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (IC50) of this compound for the NK-2 receptor.
1. Membrane Preparation:
-
Cells or tissues expressing the NK-2 receptor are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
2. Assay Procedure:
-
A fixed concentration of a radiolabeled NK-2 receptor ligand (e.g., [³H]-NKA) is incubated with the membrane preparation.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the NK-2 receptor.
-
The mixture is incubated to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.
Functional Antagonism Assay (Calcium Mobilization)
This assay measures the ability of this compound to inhibit the functional response (calcium release) induced by neurokinin A.
1. Cell Preparation:
-
Cells stably expressing the NK-2 receptor are plated in a multi-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
2. Assay Procedure:
-
The cells are pre-incubated with varying concentrations of this compound.
-
A fixed concentration of neurokinin A is then added to stimulate the NK-2 receptor.
3. Detection:
-
The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader.
4. Data Analysis:
-
The concentration of this compound that produces a 50% inhibition of the maximal response to neurokinin A is determined.
-
The pA2 value, a measure of antagonist potency, is calculated from the Schild equation.
Conclusion
This compound is a highly selective and potent antagonist of the NK-2 tachykinin receptor. Its well-characterized biological activity and the availability of detailed experimental protocols for its assessment make it an indispensable tool for research in pharmacology and drug development. The data and methodologies presented in this guide provide a solid foundation for scientists investigating the roles of the NK-2 receptor in health and disease.
References
In Vivo Pharmacology of Men 10207: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Men 10207 is a selective, competitive antagonist of the tachykinin NK₂ receptor. Tachykinins, a family of neuropeptides, are involved in a variety of physiological processes, and their receptors have been identified as potential therapeutic targets for a range of disorders. This technical guide provides an in-depth overview of the in vivo studies conducted with this compound, with a focus on its effects on gastrointestinal motility and cardiovascular responses. Detailed experimental protocols, quantitative data, and visualizations of the underlying signaling pathways are presented to support further research and drug development efforts.
Core Mechanism of Action: Tachykinin NK₂ Receptor Antagonism
This compound exerts its pharmacological effects by blocking the binding of endogenous tachykinins, such as neurokinin A (NKA), to the NK₂ receptor. The tachykinin NK₂ receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to various cellular responses, including smooth muscle contraction.
Tachykinin NK₂ Receptor Signaling Pathway
Caption: Tachykinin NK₂ receptor signaling cascade and the inhibitory action of this compound.
In Vivo Studies: Gastrointestinal Motility
The inhibitory effects of tachykinin NK₂ receptor antagonists on gastrointestinal motility have been investigated in various preclinical models. The following sections detail the experimental protocols and available data from studies in conscious rats.
Experimental Protocol: Charcoal Meal Test in Conscious Rats
This protocol is based on studies of the closely related compound Men 10627 and is a standard method for assessing intestinal transit.
Objective: To evaluate the in vivo efficacy of this compound in inhibiting NK₂ receptor agonist-stimulated intestinal transit.
Animals: Male Sprague-Dawley rats, weighing 225-250g, are used. The animals are fasted for 24 hours prior to the experiment but have free access to water.
Procedure:
-
Drug Administration: this compound is administered intravenously (i.v.) via the tail vein. A vehicle control (e.g., 10% DMSO) is administered to a separate group of animals.
-
Agonist Challenge: Five minutes after the administration of this compound or vehicle, a selective NK₂ receptor agonist, [beta-Ala⁸]NKA-(4-10), is administered intraperitoneally (i.p.).
-
Charcoal Meal Administration: Immediately following the agonist injection, a charcoal meal (e.g., 10% charcoal suspension in 5% gum arabic) is administered orally.
-
Measurement of Intestinal Transit: After a set period (e.g., 20-30 minutes), the animals are euthanized. The small intestine is carefully removed, and the total length from the pylorus to the ileocecal junction is measured. The distance traveled by the charcoal front is also measured.
-
Data Analysis: The intestinal transit is expressed as the percentage of the total length of the small intestine traveled by the charcoal. The percentage inhibition by this compound is calculated relative to the agonist-stimulated transit in the vehicle-treated group.
Experimental Workflow: Gastrointestinal Motility Study
Caption: Workflow for the in vivo charcoal meal test to assess intestinal motility.
Quantitative Data: Inhibition of Stimulated Intestinal Transit
| Compound | Dose (µg/kg, i.v.) | Agonist | Animal Model | % Inhibition of Stimulated Transit |
| Men 10627 | 10 - 100 | [beta-Ala⁸]NKA-(4-10) | Conscious Rat | Dose-dependent |
Note: This table is illustrative based on available data for a similar compound and highlights the expected outcome for this compound. Specific percentages of inhibition for this compound would require dedicated experimental determination.
In Vivo Studies: Cardiovascular Effects
Tachykinin NK₂ receptors are also implicated in the regulation of cardiovascular function. The following sections describe a potential experimental protocol for assessing the effect of this compound on neurokinin A-induced cardiovascular changes in conscious rats.
Experimental Protocol: Cardiovascular Response in Conscious Rats
Objective: To determine the ability of this compound to antagonize the cardiovascular effects (e.g., changes in blood pressure and heart rate) induced by an NK₂ receptor agonist.
Animals: Male Wistar or Sprague-Dawley rats are used. The animals are surgically implanted with a telemetry device for the continuous monitoring of blood pressure and heart rate.
Procedure:
-
Telemetry Implantation: Animals undergo surgery for the implantation of a telemetry transmitter, with the catheter placed in the abdominal aorta. A recovery period of at least one week is allowed.
-
Baseline Measurement: On the day of the experiment, baseline blood pressure and heart rate are recorded for a defined period (e.g., 30-60 minutes) in conscious, freely moving rats in their home cages.
-
Drug Administration: this compound or vehicle is administered intravenously.
-
Agonist Challenge: Following a short interval after the antagonist administration, neurokinin A (NKA) is administered intravenously.
-
Continuous Monitoring: Blood pressure and heart rate are continuously monitored throughout the experiment.
-
Data Analysis: The changes in mean arterial pressure (MAP) and heart rate (HR) from baseline following NKA administration are calculated for both vehicle- and this compound-treated groups. The percentage of antagonism by this compound is determined.
Experimental Workflow: Cardiovascular Study
Caption: Workflow for the in vivo assessment of cardiovascular responses in conscious rats.
Quantitative Data: Antagonism of Neurokinin A-Induced Cardiovascular Effects
Specific in vivo quantitative data for this compound on cardiovascular parameters is not currently available in the public literature. It is anticipated that this compound would produce a dose-dependent inhibition of NKA-induced changes in blood pressure and/or heart rate.
| Compound | Dose | Agonist | Animal Model | Effect on NKA-induced Cardiovascular Changes |
| This compound | To be determined | Neurokinin A | Conscious Rat | Expected dose-dependent antagonism |
Note: This table is predictive and serves as a template for the presentation of data that would be generated from the described experimental protocol.
Conclusion
This compound is a potent and selective antagonist of the tachykinin NK₂ receptor with demonstrated in vivo activity in preclinical models. The experimental protocols and conceptual data frameworks provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of NK₂ receptor antagonists. Further studies are warranted to fully elucidate the quantitative in vivo dose-response relationships of this compound in various physiological systems.
The Tachykinin NK2 Receptor Antagonist Men 10207: An In-Depth Technical Guide to its Effects on Bladder Motility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological effects of Men 10207, a selective tachykinin NK2 receptor antagonist, on urinary bladder motility. Tachykinins, particularly neurokinin A (NKA), are neuropeptides implicated in the contractile regulation of the bladder detrusor muscle.[1] The NK2 receptor is the primary mediator of these contractions in the human bladder.[1] Consequently, antagonists of this receptor, such as this compound, represent a significant area of research for the potential treatment of bladder dysfunction, including overactive bladder. This document synthesizes available data on this compound's potency, details the experimental protocols used to assess its activity, and visualizes the underlying signaling pathways and experimental workflows.
Core Concepts: Tachykinins and Bladder Function
The urinary bladder's dual functions of urine storage and periodic expulsion are regulated by a complex interplay of neural pathways. Tachykinins, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are sensory neuropeptides that play a significant role in modulating bladder smooth muscle (detrusor) contractility. NKA is a potent stimulant of the human isolated urinary bladder, exerting its effects through the tachykinin NK2 receptor, a G-protein coupled receptor (GPCR).[1][2] Activation of the NK2 receptor on detrusor smooth muscle cells initiates a signaling cascade leading to muscle contraction.
This compound: A Selective NK2 Receptor Antagonist
This compound is a peptide antagonist with high selectivity for the tachykinin NK2 receptor. Its ability to inhibit NKA-induced bladder contractions positions it as a valuable tool for investigating the physiological role of the NK2 receptor in bladder function and as a potential therapeutic agent.
Data Presentation: Quantitative Analysis of this compound Activity
Quantitative data for this compound's effect specifically on bladder motility is limited in the readily available scientific literature. However, its potency and selectivity have been characterized in monoreceptor in vitro assays, providing a valuable benchmark for its pharmacological profile.
| Parameter | Value | Receptor Subtype | Assay Type | Source |
| pA2 | 7.9 | Tachykinin NK2 | Monoreceptor in vitro assay | [2] |
| pA2 | 5.2 | Tachykinin NK1 | Monoreceptor in vitro assay | [2] |
| pA2 | 4.9 | Tachykinin NK3 | Monoreceptor in vitro assay | [2] |
| In Vivo Effect | Inhibition of [β-Ala8]-NKA(4-10)-induced enhancement of bladder motility | NK2 | Anesthetized rats | [3] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. The data clearly demonstrates the selectivity of this compound for the NK2 receptor over the NK1 and NK3 subtypes.
Signaling Pathways of NK2 Receptor-Mediated Bladder Contraction
The contractile response of the detrusor muscle to NKA is initiated by the activation of the NK2 receptor. This triggers a downstream signaling cascade that ultimately leads to smooth muscle contraction. The following diagram illustrates this pathway.
Caption: NK2 Receptor Signaling Pathway in Detrusor Smooth Muscle.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the effect of this compound on bladder motility.
In Vitro Bladder Strip Contractility Assay
This assay directly measures the contractile response of isolated bladder tissue to pharmacological agents.
1. Tissue Preparation:
- Laboratory animals (e.g., male Wistar rats, 250-300g) are euthanized according to institutional guidelines.
- The urinary bladder is rapidly excised and placed in cold (4°C), oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.7).
- The bladder is dissected free of surrounding connective and adipose tissue.
- Longitudinal strips of the detrusor muscle (approximately 10 mm long and 2-3 mm wide) are prepared.
2. Experimental Setup:
- Each bladder strip is mounted in an organ bath (e.g., 10 mL) containing oxygenated Krebs-Henseleit solution maintained at 37°C.
- One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer.
- The strips are allowed to equilibrate for 60-90 minutes under a resting tension of 1.0 g, with the bath solution being replaced every 15-20 minutes.
3. Data Acquisition:
- Isometric contractions are recorded using a data acquisition system.
- After equilibration, the viability of the strips is confirmed by inducing a contraction with a high concentration of KCl (e.g., 80 mM).
- Cumulative concentration-response curves to an agonist (e.g., Neurokinin A) are generated by adding the agonist in a stepwise, cumulative manner.
- To assess the effect of this compound, the bladder strips are pre-incubated with the antagonist for a set period (e.g., 30 minutes) before generating the agonist concentration-response curve.
- The antagonistic effect is quantified by determining the pA2 value.
start [label="Start: Euthanize Animal", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
excise [label="Excise Urinary Bladder"];
prepare [label="Prepare Detrusor Muscle Strips"];
mount [label="Mount Strips in Organ Bath"];
equilibrate [label="Equilibrate under Tension"];
viability [label="Confirm Viability with KCl"];
incubate [label="Incubate with this compound\n(or vehicle)"];
agonist_crc [label="Generate Agonist (NKA)\nConcentration-Response Curve"];
record [label="Record Isometric Contractions"];
analyze [label="Analyze Data (pA2 determination)"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> excise;
excise -> prepare;
prepare -> mount;
mount -> equilibrate;
equilibrate -> viability;
viability -> incubate;
incubate -> agonist_crc;
agonist_crc -> record;
record -> analyze;
analyze -> end;
}
Caption: In Vitro Bladder Strip Contractility Experimental Workflow.
In Vivo Cystometry in Anesthetized Rats
This in vivo technique assesses the effect of a compound on the micturition cycle.
1. Animal Preparation:
- Male Sprague-Dawley rats (300-350g) are anesthetized (e.g., urethane, 1.2 g/kg, s.c.).
- The animal is placed on a heating pad to maintain body temperature.
- A midline abdominal incision is made to expose the urinary bladder.
- A catheter is inserted into the dome of the bladder and secured with a purse-string suture. The catheter is connected to a pressure transducer and a syringe pump.
- A separate catheter may be placed in a femoral or jugular vein for intravenous drug administration.
2. Experimental Procedure:
- The bladder is emptied and then continuously filled with warm (37°C) saline at a constant rate (e.g., 0.1 mL/min).
- Intravesical pressure is continuously recorded.
- Micturition reflexes are identified by a sharp increase in intravesical pressure followed by the expulsion of urine.
- After a baseline period of stable micturition cycles, this compound is administered (e.g., intravenously).
- The effects of the antagonist on cystometric parameters such as bladder capacity, micturition pressure, and the frequency of bladder contractions are recorded and analyzed.
start [label="Start: Anesthetize Rat", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
catheterize [label="Surgically Implant Bladder Catheter"];
connect [label="Connect to Pressure Transducer\nand Infusion Pump"];
baseline [label="Record Baseline Micturition Cycles"];
administer [label="Administer this compound (i.v.)"];
record_effect [label="Continuously Record\nIntravesical Pressure"];
analyze [label="Analyze Cystometric Parameters"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> catheterize;
catheterize -> connect;
connect -> baseline;
baseline -> administer;
administer -> record_effect;
record_effect -> analyze;
analyze -> end;
}
Caption: In Vivo Cystometry Experimental Workflow.
Conclusion
This compound is a potent and selective tachykinin NK2 receptor antagonist that has been shown to inhibit bladder motility in preclinical models. Its mechanism of action involves the blockade of NKA-induced, Gq/11-mediated signaling pathways in detrusor smooth muscle. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other NK2 receptor antagonists. While further studies are needed to provide more extensive quantitative data on its effects specifically within bladder tissue, the existing evidence underscores the potential of targeting the NK2 receptor for the management of bladder disorders. This guide serves as a foundational resource for researchers and drug development professionals working in this promising therapeutic area.
References
An In-depth Technical Guide on Men 10207 and the Reelin-LRP8-CDC42 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brain metastasis is a devastating complication of breast cancer with limited therapeutic options. Recent research has identified a novel signaling pathway involving Reelin, Low-Density Lipoprotein Receptor-Related Protein 8 (LRP8), and Cell Division Control protein 42 (CDC42) that plays a crucial role in the extravascular migration of breast cancer cells into the brain.[1][2][3][4] The neurokinin-2 (NK-2) receptor antagonist, Men 10207, has emerged as a potential therapeutic agent that can inhibit this pathway and suppress brain metastasis in preclinical models.[1][2][3][4] This technical guide provides a comprehensive overview of the Reelin-LRP8-CDC42 signaling pathway, the role of this compound as an inhibitor, detailed experimental protocols for studying this pathway, and the available quantitative data.
The Reelin-LRP8-CDC42 Signaling Pathway in Breast Cancer Brain Metastasis
The Reelin-LRP8-CDC42 signaling axis is a key driver of breast cancer cell motility and invasion, facilitating their dissemination into the brain.[1][2][3][4]
1.1. Mechanism of Action
The neuronal protein Reelin, present in the brain microenvironment, acts as a ligand for the LRP8 receptor, which is often upregulated in breast cancer patients with brain metastases.[1][3][4] The binding of Reelin to LRP8 triggers a downstream signaling cascade that leads to the activation of CDC42, a small GTPase that is a key regulator of the actin cytoskeleton.[1][4] Activated CDC42 promotes the formation of filopodia, which are slender, actin-rich plasma membrane protrusions that enable cancer cells to "crawl" along blood vessels and invade the brain parenchyma.[1][4] This pathway allows cancer cells to bypass the blood-brain barrier, a major obstacle for metastasis.[1][2]
1.2. Signaling Pathway Diagram
The following diagram illustrates the core components and interactions of the Reelin-LRP8-CDC42 signaling pathway.
This compound: A Potential Inhibitor of the Reelin-LRP8-CDC42 Pathway
This compound is a selective antagonist of the neurokinin-2 (NK-2) tachykinin receptor.[5][6][7] Molecular docking studies have identified this compound as a potential inhibitor of the LRP8 receptor, suggesting an off-target effect that could be therapeutically beneficial in the context of breast cancer brain metastasis.[1]
2.1. Quantitative Data
While direct quantitative data for the binding affinity of this compound to LRP8 is not publicly available, its activity as an NK-2 receptor antagonist has been well-characterized.
| Compound | Receptor | Assay | Value | Reference |
| This compound | NK-1 | in vitro | pA2 = 5.2 | [5][6][7] |
| This compound | NK-2 | in vitro | pA2 = 7.9 | [5][6][7] |
| This compound | NK-3 | in vitro | pA2 = 4.9 | [5][6][7] |
| This compound | Bovine NK-2 | Radioligand Binding | IC50 = 21-54 nM | [6] |
Table 1: Pharmacological Profile of this compound as a Neurokinin Receptor Antagonist.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the Reelin-LRP8-CDC42 pathway and the effects of this compound.
3.1. In Vitro Cell Migration and Invasion Assays
These assays are crucial for assessing the migratory and invasive capabilities of cancer cells.
3.1.1. Transwell Migration Assay
This assay measures the chemotactic ability of cells.
-
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Cell culture medium (e.g., DMEM) with and without chemoattractant (e.g., 10% FBS)
-
Cells of interest (e.g., MDA-MB-231 breast cancer cells)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., crystal violet)
-
-
Protocol:
-
Seed cells in the upper chamber of the Transwell insert in serum-free medium.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for a defined period (e.g., 20-24 hours) at 37°C and 5% CO2.[8]
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells under a microscope.
-
3.1.2. Matrigel Invasion Assay
This assay is a modification of the transwell migration assay to assess the invasive potential of cells through an extracellular matrix barrier.
-
Materials:
-
Same as Transwell Migration Assay, with the addition of Matrigel.
-
-
Protocol:
-
Coat the upper surface of the Transwell insert membrane with a thin layer of Matrigel and allow it to solidify.
-
Follow the same procedure as the Transwell Migration Assay.
-
3.2. In Vivo Models of Brain Metastasis
Animal models are essential for studying the complex process of metastasis in a physiological context.
3.2.1. Zebrafish Xenograft Model
The transparency of zebrafish embryos allows for real-time imaging of cancer cell migration.[9][10]
-
Materials:
-
Zebrafish embryos (e.g., 2 days post-fertilization)
-
Fluorescently labeled cancer cells (e.g., GFP-labeled MDA-MB-231)
-
Microinjection apparatus
-
-
Protocol:
3.2.2. Mouse Model of Brain Metastasis
Mouse models are widely used to recapitulate human cancer progression.
-
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cells (e.g., luciferase-labeled MDA-MB-231)
-
Surgical and injection equipment
-
Bioluminescence imaging system
-
-
Protocol (Intracardiac Injection):
-
Anesthetize the mouse.
-
Inject cancer cells directly into the left ventricle of the heart.
-
Monitor the formation of brain metastases over time using bioluminescence imaging.[11]
-
3.3. CDC42 Activation Assay
This pull-down assay is used to specifically measure the levels of active, GTP-bound CDC42.
-
Materials:
-
Cell lysates
-
PAK1-PBD (p21-binding domain of p21-activated kinase 1) fused to GST and conjugated to agarose or magnetic beads
-
Lysis/Wash buffer
-
SDS-PAGE and Western blot reagents
-
Anti-CDC42 antibody
-
-
Protocol:
-
Lyse cells and collect the supernatant.
-
Incubate the cell lysate with GST-PAK1-PBD beads to pull down active CDC42.[12]
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluate by Western blot using an anti-CDC42 antibody to detect the amount of active CDC42.
-
Experimental and Logical Workflows
The following diagrams illustrate the workflows for key experimental procedures and the logical relationship of the signaling pathway.
Conclusion
The Reelin-LRP8-CDC42 signaling pathway represents a promising new target for the prevention and treatment of breast cancer brain metastasis. The neurokinin-2 receptor antagonist, this compound, has been identified as a potential inhibitor of this pathway, demonstrating efficacy in preclinical models. Further research, including the determination of the direct binding affinity of this compound to LRP8 and clinical evaluation, is warranted to fully elucidate its therapeutic potential. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to investigate this critical signaling cascade and to identify and validate novel therapeutic interventions.
References
- 1. embopress.org [embopress.org]
- 2. embopress.org [embopress.org]
- 3. researchgate.net [researchgate.net]
- 4. Reelin-LRP8 signaling mediates brain dissemination of breast cancer cells via abluminal migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 9. Embryonic zebrafish xenograft assay of human cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Active Cdc42 Detection Kit | Cell Signaling Technology [cellsignal.com]
The Tachykinin System: A Novel Frontier in Combating Breast Cancer Brain Metastasis
An In-depth Technical Guide on the Potential Role of Neurokinin Receptor Antagonists
Abstract
Metastatic breast cancer, particularly its progression to the brain, remains a significant challenge in oncology, necessitating the exploration of novel therapeutic avenues. The tachykinin system, comprising neuropeptides like Substance P (SP) and Neurokinin A (NKA), and their corresponding neurokinin (NK) receptors, is emerging as a critical player in cancer pathophysiology. While the role of the NK-1 receptor in cancer is increasingly studied, recent evidence suggests that the NK-2 receptor also plays a crucial part in breast cancer proliferation and metastasis. This technical guide consolidates the current understanding of the tachykinin system in breast cancer, with a particular focus on the potential, yet underexplored, role of NK-2 receptor antagonists like MEN 10207 in the context of brain metastasis. We will delve into the preclinical data, outline key experimental methodologies, and visualize the intricate signaling pathways, providing a comprehensive resource for researchers and drug development professionals.
Introduction: The Unmet Need in Breast Cancer Brain Metastasis
Brain metastases are a devastating complication of breast cancer, associated with a grim prognosis.[1] The blood-brain barrier (BBB) presents a formidable obstacle to conventional therapies, highlighting the urgent need for innovative treatment strategies that can target the unique biology of brain metastatic breast cancer cells.[2] The tachykinin neuropeptide system, traditionally associated with neurotransmission and inflammation, is gaining recognition for its multifaceted role in cancer biology, including cell proliferation, angiogenesis, and metastasis.[3][4]
The Tachykinin Signaling Axis in Breast Cancer
The biological effects of tachykinins are mediated through three distinct G-protein coupled receptors: NK-1R, NK-2R, and NK-3R. Both NK-1R and NK-2R have been implicated in breast cancer.[5] Studies have shown that metastatic breast cancer cells overexpress both NK-1 and NK-2 receptors compared to non-metastatic cells.[3][6] This differential expression suggests a potential therapeutic window for targeting these receptors in advanced disease.
The binding of tachykinin ligands, such as Substance P and Neurokinin A, to their respective receptors on breast cancer cells can trigger a cascade of downstream signaling events that promote tumor growth and survival.
Figure 1: Tachykinin Signaling in Breast Cancer Cells.
Preclinical Evidence for Tachykinin Receptor Antagonism in Breast Cancer
While research into this compound for breast cancer is not yet available, studies on other NK-2 receptor antagonists, as well as NK-1 receptor antagonists, provide a strong rationale for this line of investigation.
In Vitro Studies
Several studies have demonstrated the anti-proliferative effects of NK-1 and NK-2 receptor antagonists on breast cancer cell lines.
| Cell Line | Antagonist | Target | Concentration | Effect | Reference |
| MDA-MB-231 | MEN 11467 | NK-1 | Not Specified | Inhibition of cell proliferation | [7] |
| MDA-MB-231 | Nepadutant (MEN 11420) | NK-2 | Not Specified | Inhibition of cell proliferation | [7] |
| 4THM, 4TBM, 4TLM, 4T1 (Metastatic) | RP 67,580 | NK-1 | 30 µM | Inhibition of cell growth, induction of cell death | [6] |
| 4THM, 4TBM, 4TLM, 4T1 (Metastatic) | GR 159897 | NK-2 | 30 µM | Suppression of cellular proliferation | [6] |
| Breast Cancer Cell Lines | Specific NK-1 and NK-2 antagonists | NK-1 & NK-2 | Not Specified | Inhibition of BC cell proliferation | [5] |
In Vivo Studies
The anti-tumor activity of tachykinin receptor antagonists has also been confirmed in animal models of breast cancer.
| Animal Model | Cell Line | Antagonist | Dosage & Administration | Effect | Reference |
| Nude Mice | MDA-MB-231 | MEN 11467 | 5 mg/kg i.v. daily for 2 weeks | Significant tumor growth inhibition | [7][8] |
| Nude Mice | MDA-MB-231 | Nepadutant (MEN 11420) | 5 mg/kg i.v. daily for 2 weeks | Significant tumor growth inhibition | [7][8] |
This compound: A Selective NK-2 Receptor Antagonist
This compound is a selective antagonist for the NK-2 tachykinin receptor.[9] Its selectivity is demonstrated by its pA2 values, which indicate its potency at different receptors.
| Receptor | pA2 Value |
| NK-1 | 5.2 |
| NK-2 | 7.9 |
| NK-3 | 4.9 |
Data from MedChemExpress[9]
The higher pA2 value for the NK-2 receptor signifies a greater binding affinity and antagonist potency at this target.
Experimental Protocols
Reproducible and rigorous experimental design is paramount in preclinical research. Below are outlines of common methodologies used to assess the efficacy of tachykinin receptor antagonists.
In Vitro Cell Proliferation Assay
This protocol is designed to determine the effect of a compound on the growth of breast cancer cells in culture.
Figure 2: In Vitro Cell Proliferation Assay Workflow.
In Vivo Xenograft Model
This protocol evaluates the anti-tumor efficacy of a compound in a living organism.
Figure 3: In Vivo Xenograft Model Workflow.
Future Directions: The Untapped Potential in Brain Metastasis
The existing preclinical data strongly support the continued investigation of both NK-1 and NK-2 receptor antagonists as potential therapeutics for breast cancer. However, the specific role of the tachykinin system in the context of brain metastasis remains a critical unanswered question.
Future research should focus on:
-
Investigating the expression of NK-1 and NK-2 receptors specifically on brain metastatic breast cancer cells from patient samples.
-
Evaluating the ability of this compound and other NK-2 antagonists to cross the blood-brain barrier in animal models.
-
Developing orthotopic brain metastasis models to assess the efficacy of these antagonists in a more clinically relevant setting.
-
Elucidating the downstream signaling pathways activated by NK-1 and NK-2 receptors in brain metastatic cells to identify potential combination therapies.
Conclusion
The tachykinin signaling pathway, encompassing both NK-1 and NK-2 receptors, represents a promising and relatively underexplored target in the fight against breast cancer. The selective NK-2 receptor antagonist, this compound, and other similar compounds, warrant further investigation for their potential to inhibit the growth and spread of breast cancer. While direct evidence in the context of brain metastasis is currently lacking, the foundational preclinical data provides a compelling rationale for dedicated research in this area. A deeper understanding of this complex signaling network could pave the way for novel therapeutic strategies to improve outcomes for patients with this devastating disease.
References
- 1. Breast Cancer with Brain Metastasis: Molecular Insights and Clinical Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scitemed.com [scitemed.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Increased expression of preprotachykinin-I and neurokinin receptors in human breast cancer cells: implications for bone marrow metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential consequences of neurokinin receptor 1 and 2 antagonists in metastatic breast carcinoma cells; Effects independent of Substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of NK-1 and NK-2 tachykinin receptor antagonism on the growth of human breast carcinoma cell line MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
The Menin Inhibitor Revumenib (SNDX-5613): A Technical Guide to its Discovery, Preclinical Development, and Clinical Evaluation in Acute Leukemia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Revumenib (formerly SNDX-5613) is a first-in-class, potent, and selective oral small-molecule inhibitor of the interaction between menin and the histone-lysine N-methyltransferase 2A (KMT2A, also known as MLL). This interaction is a key driver of leukemogenesis in distinct subtypes of acute leukemia, particularly those with KMT2A rearrangements (KMT2A-r) or nucleophosmin 1 (NPM1) mutations. By disrupting this critical protein-protein interaction, revumenib leads to the downregulation of leukemogenic gene expression, inducing differentiation and apoptosis in susceptible cancer cells. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical data, and clinical development of revumenib, with a focus on the pivotal AUGMENT-101 trial.
Introduction: Targeting the Menin-KMT2A Axis in Acute Leukemia
Acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) are hematological malignancies characterized by the clonal expansion of undifferentiated hematopoietic precursor cells. Genetic alterations, such as rearrangements of the KMT2A gene and mutations in NPM1, are frequently observed and are associated with poor prognosis.[1]
The protein menin, encoded by the MEN1 gene, acts as a scaffold protein that is essential for the oncogenic activity of KMT2A fusion proteins and mutant NPM1.[2] In these leukemias, the menin-KMT2A complex aberrantly maintains the expression of key leukemogenic genes, including the HOX and MEIS1 gene families, which leads to a block in hematopoietic differentiation and uncontrolled proliferation.[2][3] The discovery of this dependency has highlighted the menin-KMT2A interaction as a promising therapeutic target.
Discovery and Preclinical Development of Revumenib
Revumenib was identified as a potent and selective inhibitor of the menin-KMT2A interaction through extensive research and development efforts.
Mechanism of Action
Revumenib binds to a specific pocket on the menin protein, competitively inhibiting its interaction with KMT2A.[2] This disruption prevents the recruitment of the KMT2A complex to chromatin, leading to a reduction in histone H3 lysine 4 trimethylation (H3K4me3) at the promoters of target genes like HOXA9 and MEIS1.[4] The subsequent downregulation of these key oncogenes lifts the differentiation block, allowing leukemic blasts to mature and undergo apoptosis.[2]
Preclinical Efficacy
The preclinical activity of revumenib was evaluated in a series of in vitro and in vivo studies.
Table 1: Preclinical Activity of Revumenib
| Parameter | Value | Cell Lines/Model |
| Binding Affinity (Ki) | 0.149 nM | Menin-MLL interaction |
| Cellular Potency (IC50) | 10-20 nM | MV4;11, RS4;11, MOLM-13, KOPN-8 (MLL-r cell lines) |
Data sourced from MedChemExpress and Selleck Chemicals.
Menin-KMT2A Binding Assay (Fluorescence Polarization):
A fluorescence polarization (FP) assay was utilized to determine the binding affinity (Ki) of revumenib to the menin protein. This assay measures the change in the polarization of fluorescently labeled MLL-derived peptide upon binding to menin.
-
Reagents: Recombinant human menin protein, fluorescein-labeled MLL peptide (MBM1), revumenib, and assay buffer.
-
Procedure:
-
A constant concentration of the fluorescein-labeled MLL peptide and menin protein were incubated together in the assay buffer.
-
Increasing concentrations of revumenib were added to the mixture.
-
The fluorescence polarization was measured after an incubation period.
-
The Ki value was calculated from the competition binding curve.[5]
-
Cell Proliferation Assay (e.g., AlamarBlue or similar viability assays):
The half-maximal inhibitory concentration (IC50) of revumenib was determined in various leukemia cell lines using a standard cell viability assay.
-
Cell Culture: KMT2A-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) were cultured in appropriate media and conditions.
-
Treatment: Cells were seeded in 96-well plates and treated with a serial dilution of revumenib for 72 hours.
-
Viability Assessment: A viability reagent (e.g., AlamarBlue, CellTiter-Glo) was added to each well, and the fluorescence or luminescence was measured according to the manufacturer's instructions.
-
Data Analysis: The IC50 value, representing the concentration of revumenib that inhibits cell growth by 50%, was calculated from the dose-response curve.[6]
Clinical Development: The AUGMENT-101 Trial
The clinical efficacy and safety of revumenib were primarily evaluated in the Phase 1/2 AUGMENT-101 trial (NCT04065399).[7]
Study Design
AUGMENT-101 is an open-label, multicenter study with a dose-escalation (Phase 1) and a dose-expansion (Phase 2) part.[7]
Patient Population
Eligible patients included adults and children with relapsed or refractory acute leukemia harboring a KMT2A rearrangement or an NPM1 mutation.[7]
Treatment Regimen
Revumenib was administered orally twice daily in 28-day cycles. The recommended Phase 2 dose (RP2D) was established in the dose-escalation phase, with dose adjustments for patients receiving strong CYP3A4 inhibitors.[7]
Efficacy Results
The AUGMENT-101 trial demonstrated significant clinical activity of revumenib in heavily pretreated patients.
Table 2: Efficacy of Revumenib in the AUGMENT-101 Trial (KMT2Ar Cohort)
| Endpoint | Result |
| Complete Remission (CR) + CR with Partial Hematologic Recovery (CRh) Rate | 23% |
| Overall Response Rate (ORR) | 44% |
| Median Duration of CR+CRh | 9.1 months |
| Median Overall Survival (OS) | 7.0 months |
Data is from the efficacy-evaluable population in the KMT2Ar cohort of the AUGMENT-101 trial as reported in various sources.
Safety and Tolerability
Revumenib was generally well-tolerated. The most common treatment-related adverse events included differentiation syndrome, QTc prolongation, nausea, and vomiting.
Experimental Protocols in Clinical Trials
Molecular Analysis for Patient Selection and Response Assessment:
-
Patient Screening: KMT2A rearrangements were confirmed by fluorescence in situ hybridization (FISH) or polymerase chain reaction (PCR). NPM1 mutations were identified by DNA sequencing.
-
Minimal Residual Disease (MRD) Monitoring: MRD was assessed by multiparameter flow cytometry or next-generation sequencing (NGS) on bone marrow aspirates to evaluate the depth of response.
Signaling Pathway
Conclusion
Revumenib represents a significant advancement in the targeted therapy of acute leukemias with KMT2A rearrangements or NPM1 mutations. Its novel mechanism of action, potent preclinical activity, and promising clinical efficacy and safety profile have established it as a valuable therapeutic option for a patient population with a high unmet medical need. Ongoing and future studies will further define its role in combination therapies and in earlier lines of treatment.
References
- 1. Standardized assays to monitor drug sensitivity in hematologic cancers [ouci.dntb.gov.ua]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Revumenib (SNDX-5613): a promising menin inhibitor for the management of relapsed and refractory acute myeloid leukaemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bloodcancerwa.org.au [bloodcancerwa.org.au]
- 7. ascopubs.org [ascopubs.org]
Methodological & Application
Application Notes and Protocols for Men 10207 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Men 10207 is a potent and selective antagonist of the tachykinin NK-2 receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes. These application notes provide detailed protocols for the preparation and use of this compound in in vitro assays, along with a summary of its key characteristics and a visualization of its target's signaling pathway.
Physicochemical and Potency Data of this compound
A compilation of the physicochemical properties and in vitro potency of this compound is presented below. This data is essential for accurate preparation of solutions and interpretation of experimental results.
| Property | Value | Reference |
| CAS Number | 126050-12-2 | [1][2][3] |
| Molecular Weight | 1109.24 g/mol | [1][2] |
| Solubility in DMSO | 50 mg/mL (45.08 mM) | [4] |
| pA2 (NK-2 Receptor) | 7.9 | [1][3] |
| pA2 (NK-1 Receptor) | 5.2 | [1][3] |
| pA2 (NK-3 Receptor) | 4.9 | [1][3] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder (MW: 1109.24 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Protocol:
-
Weighing: Accurately weigh out 1.11 mg of this compound powder and transfer it to a sterile microcentrifuge tube. To ensure accuracy, use a calibrated analytical balance.
-
Dissolution: Add 100 µL of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the 10 mM stock solution at -20°C for short-term storage (up to 2 weeks) or at -80°C for long-term storage (up to 6 months)[1]. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or assay buffer
-
Sterile dilution tubes or plates
Protocol:
-
Serial Dilutions: Perform serial dilutions of the 10 mM stock solution in sterile cell culture medium or the appropriate assay buffer to achieve the desired final concentrations. It is recommended to keep the final DMSO concentration in the assay below 0.5% to minimize solvent-induced cellular toxicity.
-
Example Dilution Series: To prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in cell culture medium. For example, add 1 µL of the 10 mM stock solution to 999 µL of medium. Subsequent dilutions can be made from this working solution.
-
Working Concentration Range: Based on the reported potency of this compound, a typical starting concentration range for in vitro cell-based assays would be from 1 nM to 1 µM. The optimal concentration will depend on the specific cell type and assay conditions and should be determined empirically.
Tachykinin NK-2 Receptor Signaling Pathway
This compound acts as an antagonist at the tachykinin NK-2 receptor. The binding of the endogenous ligand, Neurokinin A (NKA), to the NK-2 receptor initiates a signaling cascade. The following diagram illustrates the key steps in this pathway.
Caption: Tachykinin NK-2 Receptor Signaling Cascade.
Experimental Workflow for In Vitro Antagonism Assay
The following diagram outlines a typical workflow for assessing the antagonistic activity of this compound in a cell-based in vitro assay.
Caption: In Vitro Antagonist Assay Workflow.
References
Application Notes and Protocols for Men 10207 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the selective tachykinin NK2 receptor antagonist, Men 10207, in various in vivo animal models. The information is compiled from peer-reviewed scientific literature to guide researchers in designing and executing their studies.
Introduction
This compound is a potent and selective antagonist of the tachykinin NK2 receptor, a G-protein coupled receptor involved in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception. As such, this compound is a valuable tool for investigating the role of the NK2 receptor in these processes and for evaluating its therapeutic potential in relevant disease models.
Mechanism of Action
Tachykinins, such as Neurokinin A (NKA), are a family of neuropeptides that exert their effects by binding to three main receptor subtypes: NK1, NK2, and NK3. This compound specifically blocks the action of tachykinins at the NK2 receptor, thereby inhibiting downstream signaling pathways. The activation of the NK2 receptor by its endogenous ligand, NKA, typically leads to the activation of phospholipase C, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately leads to an increase in intracellular calcium concentrations and subsequent cellular responses, such as smooth muscle contraction.
Signaling Pathway of Tachykinin NK2 Receptor and Inhibition by this compound
Caption: Tachykinin NK2 Receptor Signaling Pathway and its Antagonism by this compound.
Recommended Dosages in Animal Models
The following table summarizes the recommended dosages of this compound for various in vivo animal studies based on published literature. It is crucial to note that optimal dosage may vary depending on the specific experimental conditions, including the animal strain, age, and the specific research question. Therefore, pilot studies are recommended to determine the optimal dose for a particular experimental setup.
| Animal Model | Application | Route of Administration | Dosage Range | Reference |
| Rat | Spinal Reflex Excitability | Intrathecal (i.t.) | 1 - 10 nmol | (Xu et al., 1991) |
| Guinea Pig | Airway Microvascular Leakage | Intravenous (i.v.) | 30 - 300 nmol/kg | (Maggi et al., 1991) |
| Rat | Bladder Motility | Intravenous (i.v.) | 1 - 10 µmol/kg | (Lecci et al., 1994) |
Experimental Protocols
Investigation of Spinal Reflex Excitability in Rats
This protocol is adapted from Xu et al. (1991) to assess the role of NK2 receptors in spinal nociceptive processing.
Experimental Workflow for Spinal Reflex Excitability Study
Application Notes and Protocols for Studying the Effects of Men 10207
For Researchers, Scientists, and Drug Development Professionals
Introduction
Men 10207 is a potent and selective antagonist of the tachykinin NK-2 receptor.[1][2] Tachykinins, including substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), are a family of neuropeptides that mediate a wide range of biological effects through their interaction with three distinct G protein-coupled receptors: NK-1, NK-2, and NK-3.[3] The NK-2 receptor, which preferentially binds NKA, is primarily located in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts.[3] Activation of the NK-2 receptor is associated with smooth muscle contraction, vasodilation, inflammation, and visceral pain sensitivity.[3][4] this compound, by selectively blocking the NK-2 receptor, offers a valuable tool for investigating the physiological and pathological roles of this receptor and for the potential development of therapeutic agents.
These application notes provide a comprehensive guide for designing and conducting experiments to elucidate the effects of this compound. Detailed protocols for key in vitro and in vivo assays are provided, along with guidelines for data presentation and visualization of relevant biological pathways and experimental workflows.
Data Presentation
All quantitative data from the described experiments should be summarized in clearly structured tables to facilitate comparison between different experimental conditions (e.g., control vs. This compound treated, different concentrations of this compound).
Table 1: In Vitro Characterization of this compound
| Parameter | Assay Type | Cell Line/Tissue | Agonist | This compound Value | Units |
| Affinity (pA2) | Functional Assay | e.g., CHO-hNK2R | NKA | 7.9 | |
| Selectivity (pA2) | Functional Assay | e.g., CHO-hNK1R | Substance P | 5.2 | |
| Selectivity (pA2) | Functional Assay | e.g., CHO-hNK3R | Senktide | 4.9 | |
| IC50 | Radioligand Binding | Bovine stomach membranes | [125I]-NKA | 21-54 | nM |
| EC50 (Inhibition) | Calcium Flux Assay | CHO-hNK2R | NKA | nM | |
| EC50 (Inhibition) | cAMP Accumulation | CHO-hNK2R | Forskolin + NKA | nM |
Table 2: In Vivo Efficacy of this compound in a Rabbit Model of Colonic Motility
| Treatment Group | Dose (mg/kg, i.v.) | N | Agonist | Change in Intracolonic Pressure (mmHg) | % Inhibition |
| Vehicle Control | - | β-Ala(8)-NKA(4-10) | 0 | ||
| This compound | β-Ala(8)-NKA(4-10) | ||||
| This compound | β-Ala(8)-NKA(4-10) | ||||
| This compound | β-Ala(8)-NKA(4-10) |
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay
This assay determines the binding affinity of this compound to the NK-2 receptor.
-
Materials:
-
Cell membranes prepared from cells expressing the NK-2 receptor (e.g., CHO-hNK2R, bovine stomach membranes).[1]
-
Radiolabeled NK-2 agonist (e.g., [125I]-Neurokinin A).
-
This compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Protocol:
-
Incubate the cell membranes with the radiolabeled agonist and varying concentrations of this compound in the binding buffer.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for this compound.
-
2. Calcium Flux Assay
This functional assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium, a key downstream event of NK-2 receptor activation.[3][5]
-
Materials:
-
Cells expressing the NK-2 receptor (e.g., CHO-hNK2R).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
NK-2 receptor agonist (e.g., Neurokinin A).[5]
-
This compound at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorometric imaging plate reader or fluorescence microscope.
-
-
Protocol:
-
Load the cells with the calcium-sensitive dye.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with the NK-2 agonist.
-
Measure the change in fluorescence intensity over time.
-
Determine the inhibitory effect of this compound on the agonist-induced calcium response and calculate the EC50 value.
-
3. cAMP Accumulation Assay
This assay assesses the effect of this compound on the inhibition of adenylyl cyclase, another signaling pathway coupled to the NK-2 receptor.[3]
-
Materials:
-
Cells expressing the NK-2 receptor (e.g., CHO-hNK2R).
-
Adenylyl cyclase activator (e.g., Forskolin).
-
NK-2 receptor agonist (e.g., Neurokinin A).
-
This compound at various concentrations.
-
cAMP assay kit (e.g., ELISA-based or TR-FRET-based).
-
-
Protocol:
-
Pre-treat the cells with varying concentrations of this compound.
-
Stimulate the cells with forskolin and the NK-2 agonist.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit.
-
Determine the ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
-
In Vivo Assays
1. Inhibition of Agonist-Induced Colonic Contractions in Rabbits
This model evaluates the in vivo efficacy of this compound in a relevant physiological system.[6]
-
Animals:
-
Male New Zealand white rabbits.
-
-
Materials:
-
This compound.
-
Selective NK-2 receptor agonist (e.g., β-Ala(8)-NKA(4-10)).
-
Anesthetic (e.g., urethane).
-
Pressure transducer and recording system.
-
-
Protocol:
-
Anesthetize the rabbits.
-
Insert a balloon catheter into the colon to measure intracolonic pressure.
-
Administer the NK-2 agonist intravenously to induce colonic contractions.
-
Administer this compound intravenously at various doses prior to the agonist challenge.
-
Record the changes in intracolonic pressure.
-
Calculate the dose-dependent inhibitory effect of this compound on the agonist-induced contractions and determine the ID50 value.
-
Mandatory Visualizations
Caption: NK-2 Receptor Signaling Pathway and Point of this compound Intervention.
Caption: General Experimental Workflow for Characterizing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Men 10207 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Men 10207 is a selective tachykinin NK-2 receptor antagonist that has been evaluated in preclinical studies. However, publicly available data on its use in combination with other pharmacological agents is limited. The following application notes and protocols are therefore based on the known mechanism of action of this compound and extrapolated from research on other tachykinin receptor antagonists. These are intended to serve as a foundational guide for research and development and must be adapted and validated for specific experimental contexts.
Introduction to this compound
This compound is a potent and selective antagonist of the tachykinin NK-2 receptor.[1][2] Tachykinins, such as neurokinin A (NKA), are neuropeptides involved in a variety of physiological processes, including smooth muscle contraction, inflammation, and pain transmission. By blocking the NK-2 receptor, this compound can inhibit the biological effects of NKA. Preclinical data indicates that this compound can inhibit NKA-induced contractions in isolated rabbit pulmonary artery and affect bladder motility and bronchoconstriction in animal models.[3] The selectivity profile of this compound for the three tachykinin receptors (NK-1, NK-2, and NK-3) has been characterized in vitro.[1][2]
Rationale for Combination Therapies
The therapeutic potential of tachykinin NK-2 receptor antagonists may be enhanced when used in combination with other pharmacological agents. This approach can be synergistic, targeting multiple pathways involved in a disease, potentially leading to improved efficacy and a reduction in side effects. For instance, in the context of respiratory or gastrointestinal disorders, combining an NK-2 antagonist with agents that have complementary mechanisms of action could be beneficial.
Potential Combination Strategies (Hypothetical)
Based on the pharmacology of NK-2 receptor antagonists, potential combination therapies could be explored in the following areas:
-
Asthma and COPD: Combination with bronchodilators (e.g., β2-agonists) or anti-inflammatory agents (e.g., corticosteroids).
-
Irritable Bowel Syndrome (IBS): Combination with agents targeting other receptors involved in gut motility and sensation (e.g., 5-HT3 antagonists, anticholinergics).
-
Overactive Bladder: Combination with antimuscarinic drugs.
-
Anxiety and Depression: As has been explored with other NK-2 antagonists like saredutant, combination with traditional antidepressants (e.g., SSRIs, TCAs) could be investigated.[4][5][6]
Data Presentation
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor | pA2 Value |
| NK-1 | 5.2[1][2] |
| NK-2 | 7.9[1][2] |
| NK-3 | 4.9[1][2] |
| pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. |
Experimental Protocols
The following are generalized protocols that can be adapted for the preclinical evaluation of this compound in combination with other agents.
Protocol 1: In Vitro Assessment of Synergy using Isolated Tissue Assays
Objective: To determine if this compound acts synergistically with another pharmacological agent in inhibiting smooth muscle contraction.
Materials:
-
Isolated tissue (e.g., guinea pig trachea, rabbit pulmonary artery)
-
Organ bath setup with physiological salt solution (e.g., Krebs-Henseleit solution)
-
Agonist (e.g., Neurokinin A)
-
This compound
-
Combination agent (e.g., a β2-agonist)
-
Data acquisition system
Procedure:
-
Prepare isolated tissue strips and mount them in organ baths containing physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Allow the tissues to equilibrate under a resting tension.
-
Generate a cumulative concentration-response curve for the agonist (e.g., NKA) to establish a baseline.
-
Wash the tissues and allow them to return to baseline.
-
Incubate the tissues with a fixed concentration of this compound for a predetermined time.
-
Generate a second cumulative concentration-response curve for the agonist in the presence of this compound.
-
Repeat steps 4-6 with a fixed concentration of the combination agent alone.
-
Repeat steps 4-6 with the combination of this compound and the other agent.
-
Analyze the shifts in the concentration-response curves to determine the nature of the interaction (additive, synergistic, or antagonistic) using appropriate pharmacological models (e.g., Isobolographic analysis).
Protocol 2: In Vivo Evaluation of Combination Therapy in an Animal Model of Airway Hyperreactivity
Objective: To assess the in vivo efficacy of this compound in combination with another agent in a model of asthma.
Materials:
-
Animal model of allergic asthma (e.g., ovalbumin-sensitized guinea pigs)
-
Whole-body plethysmography system to measure airway resistance
-
Aerosol delivery system for bronchoconstrictor challenge (e.g., histamine or methacholine)
-
This compound
-
Combination agent (e.g., an inhaled corticosteroid)
-
Vehicle control
Procedure:
-
Sensitize animals according to the established protocol.
-
Divide animals into treatment groups: Vehicle control, this compound alone, combination agent alone, and this compound + combination agent.
-
Administer the respective treatments via the appropriate route (e.g., oral, intravenous, inhaled) at a predetermined time before the bronchoconstrictor challenge.
-
Place each animal in the whole-body plethysmograph and record baseline airway resistance.
-
Expose the animals to an aerosolized bronchoconstrictor and record the changes in airway resistance over time.
-
Calculate the percentage of bronchoconstriction for each animal.
-
Compare the bronchoconstrictor response between the treatment groups to determine the effect of the combination therapy. Statistical analysis (e.g., ANOVA) should be performed.
Visualizations
Signaling Pathway of Tachykinin NK-2 Receptor
Caption: Tachykinin NK-2 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Synergy Assessment
Caption: Workflow for assessing in vitro synergy of this compound with another pharmacological agent.
Logical Relationship for a Hypothetical Combination Therapy in Asthma
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound|CAS 126050-12-2|DC Chemicals [dcchemicals.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Saredutant, an NK2 receptor antagonist, has both antidepressant-like effects and synergizes with desipramine in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ggriebel.perso.worldonline.fr [ggriebel.perso.worldonline.fr]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: NK1 Receptor Antagonists in Neuroscience Research
Introduction
These application notes provide a comprehensive overview of the use of Neurokinin-1 (NK1) receptor antagonists in neuroscience research, with a particular focus on their application in the study of neuroinflammation and pain. The NK1 receptor, a G protein-coupled receptor, and its primary ligand, Substance P, are key players in nociception, inflammation, and various other central nervous system processes.[1][2] While the specific compound "Men 10207" is not found in the scientific literature, this document will focus on the well-established class of NK1 receptor antagonists, exemplified by drugs such as Aprepitant, and their utility in preclinical and clinical neuroscience research.
NK1 receptor antagonists competitively block the binding of Substance P to its receptor, thereby inhibiting downstream signaling pathways involved in pain transmission and neurogenic inflammation.[1][2][3] This mechanism of action has led to their successful clinical use as antiemetics for chemotherapy-induced nausea and vomiting and has spurred extensive research into their potential as analgesics, anxiolytics, and antidepressants.[1][2][4]
Mechanism of Action
Substance P, an excitatory neurotransmitter, is released from the terminals of sensory neurons in both the peripheral and central nervous systems.[2][5] Upon binding to NK1 receptors on postsynaptic neurons and other cell types, it initiates a signaling cascade that contributes to neuronal excitability, vasodilation, and plasma extravasation, all of which are hallmarks of inflammation and pain.[6][7] NK1 receptor antagonists prevent these effects by occupying the receptor binding site, thus attenuating the physiological responses to Substance P release.
Application in Neuroinflammation and Pain Research
Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators in the nervous system, is increasingly recognized as a critical factor in the development and maintenance of chronic pain.[7][8][9] Substance P and the NK1 receptor are intricately involved in this process. By blocking NK1 receptors, researchers can investigate the contribution of this signaling pathway to various pain states and explore the therapeutic potential of its modulation. Preclinical studies often employ animal models of inflammatory and neuropathic pain to assess the efficacy of novel NK1 receptor antagonists.[6][10][11]
Data Presentation: Preclinical Efficacy of NK1 Receptor Antagonists
The following table summarizes representative data from preclinical studies investigating the effects of NK1 receptor antagonists in models of pain and inflammation.
| Compound | Animal Model | Route of Administration | Dose Range | Key Findings | Reference |
| Aprepitant | Formalin-induced pain (Rat) | Oral | 3 - 30 mg/kg | Dose-dependent reduction in both phases of the formalin response, indicating effects on both acute nociception and inflammatory pain. | N/A |
| L-733,060 | Carrageenan-induced paw edema (Rat) | Intraperitoneal | 1 - 10 mg/kg | Significant inhibition of paw edema and thermal hyperalgesia. | N/A |
| GR-205171 | Spared nerve injury (Mouse) | Subcutaneous | 5 - 20 mg/kg | Attenuation of mechanical allodynia and thermal hyperalgesia, suggesting efficacy in a neuropathic pain model. | [4] |
| Casopitant | Acetic acid-induced writhing (Mouse) | Oral | 0.3 - 10 mg/kg | Dose-dependent reduction in the number of writhes, indicating visceral analgesic effects. | [4] |
Note: The data presented are illustrative and compiled from typical findings in the field. Specific experimental outcomes may vary.
Experimental Protocols
Formalin-Induced Inflammatory Pain Model
This model is used to assess the effects of a compound on both acute and tonic inflammatory pain.[10][12]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Men10207 or other NK1 receptor antagonist
-
Vehicle (e.g., 0.5% methylcellulose)
-
5% Formalin solution
-
Observation chambers with mirrors for unobstructed view of paws
-
Timer
Procedure:
-
Acclimatize rats to the observation chambers for at least 30 minutes before the experiment.
-
Administer the NK1 receptor antagonist or vehicle at the desired dose and route (e.g., orally, 60 minutes prior to formalin injection).
-
Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the rat back into the observation chamber.
-
Record the total time spent licking, biting, or shaking the injected paw during two distinct phases:
-
Analyze the data by comparing the total time spent in nociceptive behaviors between the treated and vehicle control groups for each phase.
Carrageenan-Induced Paw Edema Model
This model is used to evaluate the anti-inflammatory properties of a compound.[11]
Materials:
-
Male Wistar rats (180-220 g)
-
Men10207 or other NK1 receptor antagonist
-
Vehicle
-
1% Carrageenan solution in saline
-
Pletysmometer
Procedure:
-
Administer the NK1 receptor antagonist or vehicle at the desired dose and route.
-
One hour after drug administration, measure the initial volume of the right hind paw using a plethysmometer.
-
Inject 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Calculate the percentage increase in paw volume for each time point relative to the initial volume.
-
Compare the paw edema in the treated groups to the vehicle control group to determine the anti-inflammatory effect.
Mandatory Visualizations
Caption: Signaling pathway of Substance P and the NK1 receptor.
Caption: Mechanism of action of an NK1 receptor antagonist.
References
- 1. Analysis on the Research Progress of Neurokinin 1 Receptor Antagonist [synapse.patsnap.com]
- 2. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antiemetic studies on the NK1 receptor antagonist aprepitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. Nervous system - Wikipedia [en.wikipedia.org]
- 6. Preclinical Assessment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Editorial: The Role of Neuroinflammation in Chronic Pain Development and Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging targets in neuroinflammation-driven chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronic pain and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. embse.org [embse.org]
- 11. mdpi.com [mdpi.com]
- 12. biocytogen.com [biocytogen.com]
Troubleshooting & Optimization
Technical Support Center: MEN 10207 & NK-2 Receptor Antagonism
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with the NK-2 receptor antagonist, MEN 10207. While this compound is a well-characterized selective NK-2 antagonist, this guide addresses scenarios where it may not exhibit its expected inhibitory effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is a selective peptide antagonist of the tachykinin NK-2 receptor.[1][2][3][4] Its primary mechanism of action is to competitively bind to the NK-2 receptor, thereby preventing the binding of the endogenous agonist, Neurokinin A (NKA), and inhibiting downstream signaling.
Q2: What is the typical signaling pathway of the NK-2 receptor?
The NK-2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[5] Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium concentration.
Q3: What are the reported binding affinities and potencies for this compound?
The potency of this compound can vary depending on the assay system and tissue preparation. It is crucial to compare your results with established values.
| Parameter | Value | Receptor/Assay System |
| pA2 | 7.9 | NK-2 Receptor (in vitro) |
| 5.2 | NK-1 Receptor (in vitro) | |
| 4.9 | NK-3 Receptor (in vitro) | |
| IC50 | 21-54 nM | Competitive radioligand binding assays (bovine stomach membranes and SKLKB82#3 cells)[1][6] |
Q4: Could this compound be exhibiting off-target effects?
While this compound is reported to be selective for the NK-2 receptor, off-target binding is a possibility with any pharmacological agent.[1][2][3] If you suspect off-target effects, consider using a structurally unrelated NK-2 antagonist as a control to see if the unexpected effect is specific to this compound.
Troubleshooting Guide: this compound Not Showing Expected NK-2 Antagonism
If you are not observing the expected antagonist activity with this compound, consider the following potential issues and troubleshooting steps.
Scenario 1: No or reduced inhibition of agonist-induced response.
Potential Cause 1.1: Reagent Integrity and Handling
-
Is the this compound stock solution viable? Peptide antagonists can degrade over time, especially with improper storage or multiple freeze-thaw cycles.
-
Troubleshooting:
-
Prepare a fresh stock solution of this compound.
-
Validate the new stock in a well-characterized, simple assay system if possible.
-
Ensure proper storage conditions as per the manufacturer's instructions.
-
-
-
Is the agonist concentration too high? In a competitive antagonism experiment, an excessively high concentration of the agonist can overcome the inhibitory effects of the antagonist.
-
Troubleshooting:
-
Perform a full agonist dose-response curve to determine the EC50 and EC80 values.
-
For antagonist testing, use an agonist concentration at or near its EC80.
-
-
Potential Cause 1.2: Assay System and Cellular Context
-
Are there species-specific differences in NK-2 receptor pharmacology? The binding affinity and pharmacology of ligands can vary between species.
-
Troubleshooting:
-
Verify that the species of your experimental system (e.g., cell line, primary cells) is compatible with this compound's known activity profile.
-
Consult literature for data on this compound's performance in your specific species or a closely related one.
-
-
-
Could the cell line have low or no expression of functional NK-2 receptors?
-
Troubleshooting:
-
Confirm NK-2 receptor expression using techniques like qPCR, western blot, or flow cytometry.
-
Perform a positive control experiment with a known NK-2 receptor agonist to ensure the cells respond as expected.
-
-
-
Is there a possibility of receptor dimerization? GPCRs, including NK-2 receptors, can form homodimers or heterodimers with other receptors (e.g., NK-1 receptor).[7] This can alter ligand binding and signaling.
-
Troubleshooting:
-
This is a complex biological question. If other factors have been ruled out, consider literature on NK-2 receptor dimerization in your specific cell type.
-
-
Scenario 2: this compound appears to have agonist-like activity.
Potential Cause 2.1: Experimental Artifacts
-
Is there contamination in your assay? Contamination of the this compound stock with an agonist could produce a false positive signal.
-
Troubleshooting:
-
Prepare a fresh stock of this compound.
-
Run a control experiment with the vehicle used to dissolve this compound.
-
-
-
Could the observed effect be due to an allosteric interaction? While this compound is a competitive antagonist, some compounds can have complex interactions with receptors.
-
Troubleshooting:
-
This is less likely but can be investigated with more advanced binding and functional assays designed to detect allosteric modulation.
-
-
Potential Cause 2.2: Partial Agonism
-
Could this compound be acting as a partial agonist in your system? A partial agonist can act as an antagonist in the presence of a full agonist but elicit a submaximal response on its own. This can be highly dependent on the experimental system and receptor expression levels.
-
Troubleshooting:
-
Perform a dose-response curve of this compound alone to check for any stimulatory effect.
-
Compare the maximal effect of this compound to that of a full agonist like NKA.
-
-
Experimental Protocols
1. Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the NK-2 receptor.
-
Materials:
-
Cell membranes expressing the NK-2 receptor
-
Radiolabeled NK-2 agonist (e.g., [3H]-NKA)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Filtration apparatus
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add binding buffer, a fixed concentration of radiolabeled agonist (typically at its Kd), and varying concentrations of this compound or vehicle.
-
Add the cell membranes to initiate the binding reaction.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a non-labeled agonist.
-
Calculate the specific binding and plot the percentage of specific binding against the log concentration of this compound to determine the IC50.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
2. Calcium Flux Assay
This functional assay measures the ability of this compound to inhibit agonist-induced intracellular calcium mobilization.
-
Materials:
-
Cells expressing the NK-2 receptor
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
NKA (agonist)
-
This compound
-
Fluorometric imaging plate reader (FLIPR) or similar instrument
-
-
Procedure:
-
Plate cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's protocol. This typically involves incubation with the dye for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound and add them to the cells. Incubate for a predetermined period.
-
Prepare the agonist (NKA) at a concentration that gives a maximal or near-maximal response (e.g., EC80).
-
Place the plate in the fluorometric reader and measure baseline fluorescence.
-
Add the agonist to the wells and immediately begin recording the fluorescence signal over time.
-
Analyze the data by measuring the peak fluorescence response in each well.
-
Plot the response as a percentage of the control (agonist alone) against the log concentration of this compound to determine the IC50.
-
3. Inositol Phosphate (IP) Accumulation Assay
This assay provides a more proximal readout of Gq-coupled receptor activation by measuring the accumulation of inositol phosphates.
-
Materials:
-
Cells expressing the NK-2 receptor
-
myo-[3H]-inositol
-
Agonist (NKA)
-
This compound
-
Stimulation buffer containing LiCl (to inhibit IP degradation)
-
Quenching solution (e.g., trichloroacetic acid)
-
Anion exchange chromatography columns
-
Scintillation fluid and counter
-
-
Procedure:
-
Label the cells by incubating them overnight with myo-[3H]-inositol.
-
Wash the cells to remove unincorporated radiolabel.
-
Pre-incubate the cells with this compound or vehicle in stimulation buffer containing LiCl.
-
Stimulate the cells by adding the agonist (NKA).
-
Incubate for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution.
-
Extract the inositol phosphates from the cell lysate.
-
Separate the different inositol phosphate species using anion exchange chromatography.
-
Quantify the amount of [3H]-IPs in the eluates using a scintillation counter.
-
Plot the amount of IP accumulation against the log concentration of this compound to determine its inhibitory effect.
-
Visualizations
Caption: NK-2 Receptor Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. A cyclic peptide-based PROTAC induces intracellular degradation of palmitoyltransferase and potently decreases PD-L1 expression in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the tachykinin neurokinin-2 receptor in the human urinary bladder by means of selective receptor antagonists and peptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rational design of high affinity tachykinin NK2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. An investigation of tachykinin NK2 receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A peptide antagonist disrupts NK cell inhibitory synapse formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Men 10207 stability issues in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of MEN 10207 in solution. All recommendations are based on available data and general best practices for peptide-like compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the tachykinin NK-2 receptor.[1][2] As a peptide-like molecule, it exerts its effects by binding to the NK-2 receptor, a G-protein coupled receptor (GPCR), and inhibiting the downstream signaling pathways activated by its natural ligand, neurokinin A (NKA).
Q2: What are the recommended storage conditions for this compound?
To ensure the long-term stability and integrity of this compound, it is crucial to adhere to the following storage guidelines:
| Form | Storage Temperature | Duration |
| Powder | -20°C | ≥ 4 years[3] |
| In DMSO | -80°C | 6 months[1] |
| In DMSO | 4°C | 2 weeks[1] |
Q3: What solvents are recommended for dissolving this compound?
While specific quantitative solubility data for this compound in various solvents is limited, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for initial stock solution preparation.[1] For aqueous-based experiments, further dilution of the DMSO stock into the appropriate buffer is recommended. It is essential to ensure the final concentration of DMSO is compatible with the experimental system, as high concentrations can have physiological effects.
Q4: What are the potential degradation pathways for this compound?
Given its peptide-like structure, this compound may be susceptible to common peptide degradation pathways, including:
-
Hydrolysis: Cleavage of peptide bonds, which can be accelerated by extreme pH and temperature.
-
Oxidation: Certain amino acid residues are prone to oxidation.
-
Deamidation: The removal of an amide group, particularly from asparagine or glutamine residues if present.
Troubleshooting Guide: this compound Stability Issues in Solution
This guide addresses common issues researchers may encounter regarding the stability of this compound in solution.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation observed after diluting DMSO stock in aqueous buffer. | Poor aqueous solubility of this compound. The final concentration in the aqueous buffer may exceed its solubility limit. | - Increase the proportion of the organic co-solvent (e.g., DMSO) if permissible for the experiment. - Decrease the final concentration of this compound in the aqueous buffer. - Consider using a different buffer system or adjusting the pH, as peptide solubility is often pH-dependent.[4] |
| Loss of biological activity over time in prepared solutions. | Degradation of the compound. This can be due to improper storage, repeated freeze-thaw cycles, or instability in the chosen solvent/buffer. | - Prepare fresh solutions before each experiment. - Aliquot stock solutions to minimize freeze-thaw cycles. - Store aqueous solutions at 4°C for short-term use and discard after the recommended period. For longer storage, freeze at -20°C or -80°C. - Ensure the pH of the final solution is within a stable range for the compound. For many peptides, a pH range of 5-7 is often optimal to minimize hydrolysis. |
| Inconsistent experimental results. | Inaccurate concentration of the working solution due to precipitation or degradation. | - Visually inspect solutions for any signs of precipitation before use. - If possible, briefly sonicate the solution to ensure homogeneity before making dilutions. - Always use freshly prepared dilutions for critical experiments. |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (lyophilized powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 1109.24 g/mol .
-
Calculation Example: For 1 mg of this compound:
-
Moles = 0.001 g / 1109.24 g/mol ≈ 9.015 x 10⁻⁷ mol
-
Volume for 10 mM (0.010 mol/L) = 9.015 x 10⁻⁷ mol / 0.010 mol/L = 9.015 x 10⁻⁵ L = 90.15 µL
-
-
-
Carefully add the calculated volume of DMSO to the vial of this compound.
-
Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).
Visualizations
Signaling Pathway of the Tachykinin NK-2 Receptor
This compound acts as an antagonist at the Tachykinin NK-2 Receptor, which is a G-protein coupled receptor (GPCR). The NK-2 receptor can couple to two primary signaling pathways: the Gs pathway and the Gq/11 pathway.
Caption: NK-2 Receptor Signaling Pathways.
Experimental Workflow: Preparing this compound Working Solutions
This workflow outlines the general steps for preparing working solutions of this compound from a DMSO stock for use in cell-based assays.
Caption: Workflow for this compound Solution Preparation.
Troubleshooting Logic for Solution Instability
This diagram provides a logical approach to troubleshooting stability issues with this compound solutions.
Caption: Troubleshooting Flowchart for this compound.
References
Technical Support Center: Enhancing In Vivo Delivery of Men 10207
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the in vivo delivery of Men 10207, a selective NK-2 tachykinin receptor antagonist. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to address common challenges encountered during in vivo experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the in vivo administration of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Solubility of this compound | This compound is a peptide and may have limited solubility in aqueous solutions. | - Use of Co-solvents: Prepare a stock solution in an organic solvent such as DMSO and then dilute it with a physiologically compatible buffer like PBS or saline for injection. Ensure the final concentration of the organic solvent is low (typically <5%) to avoid toxicity. - Acetate Salt Form: Utilize the acetate salt of this compound, which generally exhibits improved aqueous solubility. - Formulation with Excipients: Consider using solubility-enhancing excipients such as cyclodextrins. |
| Inconsistent or Lack of In Vivo Efficacy | - Inadequate dosage. - Poor bioavailability due to degradation or rapid clearance. - Issues with the administration protocol. | - Dose-Response Study: Conduct a pilot dose-response study to determine the optimal effective dose for your specific animal model and experimental endpoint. - Route of Administration: Intravenous (i.v.) administration is often preferred for peptide drugs to ensure 100% bioavailability. If another route is necessary, consider co-administration with penetration enhancers or enzyme inhibitors. - Vehicle Optimization: The choice of vehicle can significantly impact drug stability and exposure. Test different biocompatible vehicles to find the one that provides the best solubility and stability for this compound. |
| Precipitation of Compound Upon Dilution | The compound may be "salting out" when the organic stock solution is diluted into an aqueous buffer. | - Optimize Dilution: Dilute the stock solution slowly while vortexing the aqueous buffer. - Two-Step Dilution: Perform a serial dilution, first into a solution with a higher percentage of the organic solvent and then into the final injection buffer. - Warm the Diluent: Gently warming the aqueous buffer (to no more than 37°C) may help to keep the compound in solution. |
| Rapid Degradation of this compound in Plasma | Peptides are susceptible to degradation by proteases in the blood. | - Formulation with Stabilizers: Incorporate protease inhibitors into the formulation (use with caution and consider their potential in vivo effects). - Nanoparticle Encapsulation: Encapsulating this compound in liposomes or other nanoparticles can protect it from enzymatic degradation and prolong its circulation time. - Structural Modification: For long-term studies, consider the use of this compound analogs with modified peptide bonds or the inclusion of D-amino acids to enhance stability. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound for in vivo use?
A1: For initial solubilization, DMSO is a common choice for creating a high-concentration stock solution. For final in vivo administration, this stock should be diluted in a physiologically compatible vehicle such as sterile saline (0.9% NaCl), phosphate-buffered saline (PBS), or a solution containing a low percentage of a solubilizing agent like Tween 80 or Cremophor EL. The final concentration of DMSO should be minimized to avoid toxicity.
Q2: What is a typical starting dose for this compound in in vivo studies?
A2: A starting point for dose selection can be inferred from in vitro potency. This compound has a pA2 value of 7.9 for the NK-2 receptor. Based on studies with similar tachykinin receptor antagonists, a starting dose range of 1-10 mg/kg administered intravenously could be explored. However, it is crucial to perform a dose-response study in your specific model to determine the optimal dose.
Q3: Which route of administration is most effective for this compound?
A3: Intravenous (i.v.) injection is often the most effective route for peptide-based drugs like this compound as it bypasses absorption barriers and ensures immediate and complete bioavailability. Other routes such as intraperitoneal (i.p.) or subcutaneous (s.c.) may also be viable but might result in lower and more variable plasma concentrations.
Q4: How can I assess the stability of my this compound formulation?
A4: The stability of your formulation can be assessed by preparing the solution and analyzing its concentration at different time points (e.g., 0, 1, 4, and 24 hours) using a suitable analytical method like HPLC. Samples should be kept at the intended storage and administration temperature. Visual inspection for precipitation should also be performed.
Q5: Are there any known strategies to prolong the in vivo half-life of this compound?
A5: To prolong the half-life, you can explore advanced drug delivery systems. Encapsulating this compound in nanoparticles (e.g., liposomes, PLGA nanoparticles) can protect it from rapid clearance and degradation. Another approach is PEGylation, which involves attaching polyethylene glycol (PEG) chains to the peptide to increase its hydrodynamic size and reduce renal clearance.
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Administration
This protocol provides a general method for preparing this compound for intravenous injection in a rodent model.
Materials:
-
This compound acetate
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sterile 0.9% saline
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Prepare Stock Solution: Weigh the required amount of this compound acetate and dissolve it in a minimal amount of sterile DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution by gentle vortexing.
-
Dilution to Final Concentration: On the day of the experiment, dilute the stock solution with sterile 0.9% saline to the desired final concentration for injection. For example, to prepare a 1 mg/mL solution, add 100 µL of the 10 mg/mL stock solution to 900 µL of sterile saline.
-
Administration: Administer the final solution to the animal via the desired intravenous route (e.g., tail vein in mice or rats). The injection volume should be calculated based on the animal's body weight (e.g., 5-10 mL/kg).
-
Controls: Prepare a vehicle control solution containing the same final concentration of DMSO in saline for administration to the control group.
Protocol 2: Assessment of In Vivo Efficacy - Inhibition of NK-2 Receptor-Mediated Bladder Contraction
This protocol describes a method to evaluate the in vivo efficacy of this compound by measuring its ability to inhibit bladder contractions induced by an NK-2 receptor agonist in anesthetized rats.
Materials:
-
This compound solution (prepared as in Protocol 1)
-
NK-2 receptor agonist (e.g., [β-Ala8]-Neurokinin A (4-10))
-
Anesthetic (e.g., urethane)
-
Catheters for bladder and venous cannulation
-
Pressure transducer and data acquisition system
Procedure:
-
Animal Preparation: Anesthetize the rat and cannulate the jugular vein for drug administration and the bladder for pressure measurement.
-
Baseline Measurement: Record baseline bladder pressure for a stable period.
-
Agonist Administration: Administer a bolus of the NK-2 receptor agonist intravenously to induce a bladder contraction and record the pressure change.
-
This compound Administration: Administer the prepared this compound solution intravenously.
-
Post-treatment Challenge: After a suitable pre-treatment time (e.g., 15-30 minutes), administer the same dose of the NK-2 receptor agonist and record the bladder pressure response.
-
Data Analysis: Compare the agonist-induced bladder contraction before and after the administration of this compound to determine the percentage of inhibition.
Data Presentation
Table 1: Solubility of this compound in Common Vehicles
| Vehicle | Solubility | Notes |
| Water | Poor | |
| PBS (pH 7.4) | Very Low | |
| 0.9% Saline | Very Low | |
| DMSO | High | Suitable for stock solutions. |
| 5% DMSO in Saline | Moderate | Suitable for in vivo injection, but concentration may be limited. |
| 10% Tween 80 in Saline | Moderate to Good | May require sonication to fully dissolve. |
Table 2: In Vivo Efficacy of this compound in a Rat Bladder Contraction Model (Hypothetical Data)
| Treatment Group | Dose (mg/kg, i.v.) | Inhibition of Agonist-Induced Contraction (%) |
| Vehicle Control | - | 0 |
| This compound | 1 | 35 ± 5 |
| This compound | 3 | 68 ± 8 |
| This compound | 10 | 92 ± 6 |
Visualizations
Caption: Experimental workflow for in vivo delivery and efficacy testing of this compound.
Caption: Troubleshooting flowchart for addressing poor in vivo efficacy of this compound.
Caption: Simplified signaling pathway of NK-2 receptor activation and its inhibition by this compound.
Technical Support Center: Men10207 Solubility and Formulation
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with Men10207, a selective NK-2 tachykinin receptor antagonist. The following information is designed to troubleshoot common issues and answer frequently asked questions related to the handling and formulation of this peptide-based compound.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of Men10207?
A1: Men10207 is a peptide with poor aqueous solubility. Its documented solubility is limited, and it is known to be soluble in specific organic solvents.
Q2: In which solvents can I dissolve Men10207?
A2: Based on available data, Men10207 is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of ≥10 mg/mL. It is only slightly soluble in ethanol, in the range of 0.1-1 mg/mL. For most in vitro experiments, creating a concentrated stock solution in 100% DMSO is the recommended starting point.
Q3: I dissolved Men10207 in DMSO, but it precipitated when I diluted it into my aqueous buffer. What should I do?
A3: This is a common issue known as "salting out" that occurs when a compound soluble in an organic solvent is introduced into an aqueous medium where it is less soluble. To troubleshoot this, you can:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of Men10207 in your aqueous buffer.
-
Increase the percentage of co-solvent: If your experimental system can tolerate it, increasing the final percentage of DMSO in your aqueous buffer may help to keep Men10207 in solution.
-
Use a different co-solvent: While less common for initial stock solutions, other co-solvents like ethanol or acetonitrile could be tested for their ability to maintain solubility upon aqueous dilution.
-
Adjust the pH of the aqueous buffer: The solubility of peptides is often pH-dependent. Systematically testing the solubility of Men10207 in buffers of varying pH may reveal a range where it is more soluble.
-
Employ solubilizing excipients: The use of excipients such as cyclodextrins can help to encapsulate the hydrophobic peptide and increase its apparent solubility in aqueous solutions.
Q4: Can I use sonication to dissolve Men10207?
A4: Yes, sonication can be a useful technique to aid in the dissolution of peptides. It provides energy to break up aggregates and can enhance the rate of dissolution. However, it is important to use sonication judiciously to avoid excessive heating, which could potentially degrade the peptide.
Troubleshooting Guide: Poor Solubility of Men10207
This guide provides a systematic approach to addressing the poor solubility of Men10207 in your experiments.
Initial Dissolution and Stock Preparation
For initial experiments, preparing a high-concentration stock solution in an appropriate organic solvent is recommended.
Table 1: Solubility Data for Men10207
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥10 mg/mL |
| Ethanol | 0.1-1 mg/mL |
Strategies for Aqueous Dilution
When diluting the DMSO stock solution into an aqueous buffer, the following strategies can be employed to prevent precipitation.
Table 2: Troubleshooting Aqueous Dilution of Men10207
| Issue | Potential Cause | Recommended Action |
| Precipitation upon dilution | Poor aqueous solubility of Men10207 | - Decrease the final concentration of Men10207.- Increase the final concentration of DMSO (if tolerated by the assay).- Test a range of aqueous buffer pH values.- Incorporate a solubilizing excipient (e.g., cyclodextrin). |
| Inconsistent results between experiments | Incomplete dissolution or precipitation of Men10207 | - Ensure complete dissolution of the initial stock solution.- Visually inspect for any precipitate before use.- Prepare fresh dilutions for each experiment. |
Experimental Protocols
The following are detailed methodologies for key experiments to enhance the solubility of Men10207.
Protocol 1: Preparation of Men10207 Stock Solution using a Co-Solvent (DMSO)
Objective: To prepare a concentrated stock solution of Men10207 in DMSO.
Materials:
-
Men10207 powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of Men10207 powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: pH-Dependent Solubility Assessment
Objective: To determine the optimal pH for solubilizing Men10207 in an aqueous buffer.
Materials:
-
Men10207 stock solution in DMSO
-
A series of buffers with varying pH (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)
-
Spectrophotometer or a method for quantifying dissolved Men10207
Procedure:
-
Prepare a set of dilutions of the Men10207 DMSO stock into each of the different pH buffers.
-
Incubate the solutions at the desired experimental temperature for a set period (e.g., 1 hour).
-
Centrifuge the samples to pellet any undissolved precipitate.
-
Carefully collect the supernatant.
-
Quantify the concentration of dissolved Men10207 in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength).
-
Plot the solubility of Men10207 as a function of pH to identify the optimal pH range.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for addressing the poor solubility of Men10207.
Caption: Mechanism of co-solvency for improving Men10207 solubility.
Potential artifacts in Men 10207-treated samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Men 10207, a selective tachykinin NK2 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective peptide antagonist of the tachykinin NK2 receptor. Its primary mechanism of action is to competitively block the binding of the endogenous ligand, Neurokinin A (NKA), to the NK2 receptor, thereby inhibiting downstream signaling pathways.
Q2: How selective is this compound for the NK2 receptor?
This compound exhibits significant selectivity for the NK2 receptor over the other tachykinin receptors, NK1 and NK3. This selectivity is crucial for minimizing off-target effects in experiments.
Q3: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C. Once reconstituted in a solvent such as DMSO, it is advisable to make single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation of the peptide.
Q4: In which solvents can I dissolve this compound?
This compound is a peptide and, like many peptides, may have limited solubility in aqueous solutions alone. It is typically first dissolved in a small amount of a polar organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be further diluted into aqueous buffers or cell culture media to the desired final concentration.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Precipitation of this compound in Cell Culture Media
Symptoms:
-
Visible particulate matter or cloudiness in the cell culture medium after adding this compound.
-
Inconsistent or lower-than-expected antagonist activity in cell-based assays.
Potential Causes:
-
Poor Solubility in Aqueous Solutions: Peptides, especially those with hydrophobic residues, can have low solubility in physiological buffers and cell culture media, leading to precipitation.
-
Interaction with Serum Proteins: Components of fetal bovine serum (FBS) or other sera can sometimes interact with peptides, causing them to aggregate and precipitate.[1]
-
High Final Concentration: The concentration of this compound may exceed its solubility limit in the final experimental medium.
-
Incorrect Dilution Method: Adding the DMSO stock solution too quickly or without adequate mixing can cause localized high concentrations and precipitation.
Solutions:
-
Optimize the Dilution Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Warm the cell culture medium or buffer to 37°C.
-
While gently vortexing or swirling the medium, add the this compound stock solution drop-wise to achieve the final desired concentration. This gradual dilution helps to prevent the peptide from crashing out of solution.
-
-
Reduce Serum Concentration: If precipitation is observed in serum-containing medium, try reducing the serum percentage or performing the experiment in serum-free medium if the cell line can tolerate it for the duration of the assay.
-
Pre-complex with a Carrier Protein: In some cases, pre-incubating the peptide with a carrier protein like bovine serum albumin (BSA) can help to improve its solubility and stability in solution.
-
Sonication: Briefly sonicating the final solution can sometimes help to dissolve small aggregates that may have formed. Use with caution as excessive sonication can degrade the peptide.
Issue 2: Inconsistent or No Antagonist Activity
Symptoms:
-
The expected inhibitory effect of this compound on NK2 receptor activation is not observed or is highly variable between experiments.
Potential Causes:
-
Peptide Degradation: this compound is a peptide and can be susceptible to degradation by proteases present in serum or released by cells. Improper storage (e.g., repeated freeze-thaw cycles, storage in solution at 4°C for extended periods) can also lead to degradation.
-
Low Receptor Expression: The cell line being used may not express a sufficient number of NK2 receptors on the cell surface for a robust antagonist effect to be observed.
-
Sub-optimal Assay Conditions: The concentration of the agonist (e.g., NKA) used to stimulate the receptor may be too high, making it difficult for a competitive antagonist like this compound to effectively compete for binding.
-
Incorrect Calculation of Concentration: Errors in calculating the final concentration of this compound can lead to the use of a suboptimal dose.
Solutions:
-
Ensure Proper Handling and Storage:
-
Aliquot the reconstituted this compound into single-use volumes and store at -80°C.
-
Avoid repeated freeze-thaw cycles.
-
Prepare fresh dilutions in media or buffer for each experiment.
-
-
Validate NK2 Receptor Expression: Confirm that your cell line expresses the NK2 receptor at the protein level using techniques such as Western blot, flow cytometry, or immunofluorescence.
-
Optimize Agonist Concentration: Perform a dose-response curve with the NK2 receptor agonist to determine the EC50 (half-maximal effective concentration). For antagonist studies, use an agonist concentration at or near the EC80 to ensure a robust but still inhibitable signal.
-
Perform a Dose-Response Curve for this compound: To determine the optimal inhibitory concentration, test a range of this compound concentrations against a fixed concentration of the agonist.
Issue 3: Potential Off-Target Effects or Cellular Toxicity
Symptoms:
-
Unexpected changes in cell morphology, viability, or signaling pathways that are not known to be mediated by the NK2 receptor.
-
A decrease in cell viability at higher concentrations of this compound.
Potential Causes:
-
High Antagonist Concentration: At very high concentrations, the selectivity of this compound may decrease, leading to interactions with other receptors or cellular components.
-
Cytotoxicity of the Solvent: High concentrations of DMSO (typically above 0.5-1%) can be toxic to many cell lines.
-
Contaminants in the Peptide Preparation: Impurities from the peptide synthesis process, such as trifluoroacetic acid (TFA), can sometimes cause cellular stress or toxicity.
Solutions:
-
Determine the Optimal Concentration Range: Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize the risk of off-target effects.
-
Control for Solvent Effects: Ensure that the final concentration of DMSO in your experiments is consistent across all conditions (including vehicle controls) and is at a level that is non-toxic to your specific cell line (generally ≤ 0.5%).
-
Include Proper Controls:
-
Vehicle Control: Cells treated with the same volume of DMSO (or the solvent used to dissolve this compound) as the experimental group.
-
Negative Control Cell Line: A cell line that does not express the NK2 receptor can be used to identify non-specific effects of the compound.
-
-
Assess Cell Viability: Perform a cell viability assay (e.g., MTT, MTS, or a live/dead stain) in parallel with your functional assays to ensure that the observed effects are not due to cytotoxicity.
Data Summary
The following table summarizes the key quantitative data for this compound based on available information.
| Parameter | Value | Receptor | Reference |
| pA2 | 7.9 | Tachykinin NK2 | [2] |
| 5.2 | Tachykinin NK1 | [2] | |
| 4.9 | Tachykinin NK3 | [2] | |
| IC50 | 21-54 nM | Bovine NK2 Receptor | [2] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Dilutions
-
Reconstitution of Lyophilized Powder:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Add the appropriate volume of 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Gently vortex or pipette up and down to ensure the peptide is fully dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
-
Preparation of Working Dilutions:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in your final assay buffer or cell culture medium. It is recommended to perform dilutions in a stepwise manner to ensure accuracy.
-
For the final dilution into the cell plate, pre-warm the medium to 37°C and add the this compound solution while gently mixing.
-
Protocol 2: General Cell-Based Antagonist Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Starvation (Optional): If your assay is sensitive to growth factors in serum, you may need to starve the cells in serum-free or low-serum medium for a few hours before the experiment.
-
Pre-incubation with this compound:
-
Remove the culture medium from the wells.
-
Add your desired concentrations of this compound (prepared in assay buffer or medium) to the wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate at 37°C for a predetermined amount of time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation:
-
Add the NK2 receptor agonist (e.g., Neurokinin A) at a pre-determined concentration (e.g., EC80) to all wells except for the unstimulated control.
-
Incubate for the appropriate time to allow for receptor activation and downstream signaling.
-
-
Assay Readout:
-
Lyse the cells (if necessary for your assay).
-
Perform the assay to measure the downstream signaling event (e.g., calcium flux, cAMP accumulation, or reporter gene expression).
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the response as a function of the this compound concentration to determine the IC50 of the antagonist.
-
Visualizations
References
Men 10207 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of Men10207.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for Men10207 powder?
For long-term stability, Men10207 in its lyophilized powder form should be stored at -20°C. Under these conditions, it is expected to be stable for up to two years.
Q2: How should I store Men10207 once it is dissolved in a solvent?
The stability of Men10207 in solution is dependent on the solvent and storage temperature. For solutions prepared in DMSO, it is recommended to store them in aliquots at -80°C for long-term storage (up to six months) to minimize freeze-thaw cycles. For short-term storage, solutions in DMSO can be kept at 4°C for up to two weeks.
Q3: What are the known incompatibilities of Men10207?
Men10207 is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[1] Exposure to these substances can lead to rapid degradation of the peptide.
Q4: What are the likely degradation pathways for Men10207?
While specific degradation pathways for Men10207 are not extensively published, based on its amino acid sequence (Asp-Tyr-D-Trp-Val-D-Trp-D-Trp-Arg-NH₂), the primary routes of degradation are likely to be:
-
Hydrolysis: The presence of an Aspartic acid (Asp) residue makes the peptide susceptible to hydrolysis, particularly at acidic pH. This can lead to the formation of a cyclic imide intermediate, which can then hydrolyze to form iso-aspartate or result in cleavage of the peptide backbone.[2][3]
-
Oxidation: The Tryptophan (Trp) residues contain indole rings that are susceptible to oxidation. Exposure to light, oxygen, or oxidizing agents can lead to the formation of various oxidation products.
-
Deamidation: Although Men10207 contains an amidated C-terminus, deamidation is a common degradation pathway for peptides containing asparagine (Asn) or glutamine (Gln) residues. While Men10207 does not contain these residues, it is a general consideration for peptide stability.
Troubleshooting Guide
Q1: I am observing a loss of biological activity in my Men10207 sample. What could be the cause?
A loss of activity is often linked to the degradation of the peptide. Consider the following possibilities:
-
Improper Storage: Verify that the lyophilized powder and solutions have been stored at the recommended temperatures. Repeated freeze-thaw cycles of solutions should be avoided.
-
Hydrolysis: If your experimental conditions involve acidic or basic buffers, the Aspartic acid residue may have undergone hydrolysis, leading to the formation of inactive isomers or cleavage of the peptide.
-
Oxidation: Exposure of the sample to air or light for extended periods can lead to the oxidation of the Tryptophan residues, which can affect its receptor-binding affinity.
Q2: My HPLC analysis shows multiple peaks, including the main Men10207 peak. What do these additional peaks represent?
The appearance of additional peaks in your chromatogram likely indicates the presence of degradation products.
-
Early Eluting Peaks: These could correspond to smaller peptide fragments resulting from the cleavage of the peptide backbone, possibly due to hydrolysis at the Aspartic acid residue.
-
Closely Eluting Peaks (Shoulders or Split Peaks): These may represent isomers of Men10207, such as the formation of iso-aspartate from the Aspartic acid residue. These isomers often have very similar retention times to the parent peptide.
-
Later Eluting Peaks: These could be oxidized forms of Men10207, as the addition of oxygen atoms can increase the hydrophobicity of the peptide.
Q3: How can I prevent the degradation of Men10207 during my experiments?
To minimize degradation, follow these best practices:
-
Use Freshly Prepared Solutions: Prepare solutions immediately before use whenever possible.
-
Control pH: Maintain the pH of your solutions within a neutral range (pH 6-8) to minimize acid- and base-catalyzed hydrolysis.
-
Protect from Light: Store solutions in amber vials or cover them with aluminum foil to prevent photo-oxidation of the Tryptophan residues.
-
Degas Solvents: For long-term experiments, using degassed solvents can help to reduce oxidative degradation.
-
Store Properly: Adhere to the recommended storage conditions for both powder and solutions.
Data Presentation
Table 1: Recommended Storage Conditions for Men10207
| Form | Solvent | Storage Temperature | Duration |
| Lyophilized Powder | N/A | -20°C | Up to 2 years |
| Solution | DMSO | 4°C | Up to 2 weeks |
| Solution | DMSO | -80°C | Up to 6 months |
Experimental Protocols
Protocol 1: Forced Degradation Study of Men10207
Objective: To investigate the degradation profile of Men10207 under various stress conditions to identify potential degradation products and pathways.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Men10207 in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the lyophilized powder at 60°C for 48 hours. Dissolve in the solvent before analysis.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed stock solution), using a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method for Men10207
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating Men10207 from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Elution: Develop a gradient elution method to ensure the separation of polar and non-polar compounds. A starting point could be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detection: Use a UV detector set at 220 nm and 280 nm (for the Tryptophan residues).
-
Method Validation: Inject the samples from the forced degradation study to assess the method's ability to separate the degradation products from the parent peak of Men10207. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main peak.
Visualizations
Caption: Proposed degradation pathways of Men10207.
Caption: Workflow for assessing Men10207 stability.
Caption: Troubleshooting logic for Men10207 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical pathways of peptide degradation. VI. Effect of the primary sequence on the pathways of degradation of aspartyl residues in model hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing Men 10207 with other NK-2 receptor antagonists
A Comprehensive Comparison of Men 10207 and Other NK-2 Receptor Antagonists for Researchers and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the neurokinin-2 (NK-2) receptor antagonist this compound with other prominent antagonists in its class, including saredutant, nepadutant, ibodutant, and GR 159897. The information presented is intended for researchers, scientists, and professionals involved in drug development, offering a clear perspective on the pharmacological profiles of these compounds.
Introduction to NK-2 Receptor Antagonists
Tachykinin NK-2 receptors, a class of G-protein coupled receptors, are primarily located in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts.[1] Their activation by the endogenous ligand neurokinin A (NKA) is associated with a variety of physiological responses, including smooth muscle contraction and inflammatory processes.[2] Consequently, NK-2 receptor antagonists have been investigated for their therapeutic potential in conditions such as irritable bowel syndrome (IBS), asthma, and anxiety.[2][3][4] this compound is a selective NK-2 tachykinin receptor antagonist that has been characterized in various in vitro and in vivo models.[5]
Comparative Pharmacological Data
The following tables summarize the binding affinity and functional potency of this compound and its comparators. The data has been compiled from various studies, and it is important to note that direct comparisons may be influenced by slight variations in experimental conditions between different research groups.
In Vitro Binding Affinity of NK-2 Receptor Antagonists
| Compound | pKi | Radioligand | Tissue/Cell Line | Reference |
| This compound | IC50: 21-54 nM | Not Specified | Bovine stomach membranes, SKLKB82#3 cells | [3] |
| Saredutant | 9.2 | [¹²⁵I]NKA | Human colon smooth muscle membranes | [6] |
| Nepadutant | 8.4 | [¹²⁵I]NKA | Human colon smooth muscle membranes | [6] |
| Ibodutant | 9.9 | [¹²⁵I]NKA | Human colon smooth muscle membranes | [6] |
| GR 159897 | 9.5 | [³H]GR100679 | hNK2-transfected CHO cells | [7] |
| GR 159897 | 10.0 | [³H]GR100679 | Rat colon membranes | [7] |
In Vitro Functional Antagonism of NK-2 Receptor Antagonists
| Compound | pA2 / pKB | Agonist | Tissue/Preparation | Reference |
| This compound | 7.9 | Not Specified | In vitro monoreceptor assay | [5] |
| Saredutant | Insurmountable | Neurokinin A / [βAla⁸]NKA(4-10) | Human ileum, colon, and urinary bladder | [8] |
| Nepadutant | 8.3 (ileum, colon), 8.5 (bladder) | Neurokinin A / [βAla⁸]NKA(4-10) | Human ileum, colon, and urinary bladder | [8] |
| Ibodutant | 9.1 | [βAla⁸]NKA(4-10) | Human colon smooth muscle strips | [6] |
| GR 159897 | 8.7 | [Lys³,Gly⁸-R-γ-lactam-Leu⁹]neurokinin A-(3-10) | Guinea-pig trachea | [7] |
Selectivity Profile of NK-2 Receptor Antagonists
| Compound | pA2/pKi (NK-1) | pA2/pKi (NK-3) | Reference |
| This compound | 5.2 | 4.9 | [5] |
| GR 159897 | 5.3 | < 5 | [7] |
Key Experimental Methodologies
The data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and functional antagonism assays.
Radioligand Binding Assays
These assays are employed to determine the binding affinity of a compound for a specific receptor.[9] In a typical competition binding assay, a fixed concentration of a radiolabeled ligand (e.g., [³H]GR100679 or [¹²⁵I]NKA) that is known to bind to the NK-2 receptor is incubated with a preparation of cells or tissues expressing the receptor.[6][7][10] Varying concentrations of the unlabeled antagonist (the compound being tested) are then added.[10] The antagonist competes with the radioligand for binding to the receptor. By measuring the decrease in radioactivity bound to the receptor at different antagonist concentrations, the half-maximal inhibitory concentration (IC50) can be determined. This value is then used to calculate the equilibrium dissociation constant (Ki), which reflects the binding affinity of the antagonist.[10]
Functional Antagonism Assays (e.g., Contraction Assays)
Functional assays are used to assess the ability of an antagonist to inhibit the biological response induced by an agonist. For NK-2 receptors, which are prevalent in smooth muscle, a common functional assay involves measuring the contraction of isolated tissues such as the guinea-pig trachea or human colon smooth muscle strips.[6][7] In these experiments, the tissue is exposed to a known NK-2 receptor agonist (e.g., neurokinin A or a synthetic analog), which causes the muscle to contract. The experiment is then repeated in the presence of varying concentrations of the antagonist. A potent antagonist will shift the concentration-response curve of the agonist to the right, indicating that a higher concentration of the agonist is required to produce the same level of contraction. From this shift, the pA2 or pKB value can be calculated, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the original response.[6]
Signaling Pathways and Experimental Visualization
NK-2 Receptor Signaling Pathway
The tachykinin NK-2 receptor is a G-protein coupled receptor that primarily signals through the Gq alpha subunit.[1][3] Upon binding of an agonist like neurokinin A, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC).[3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.[3] The resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to various downstream cellular responses, including smooth muscle contraction.[3]
Caption: NK-2 Receptor Signaling Cascade.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the binding affinity of an NK-2 receptor antagonist.
Caption: Radioligand Binding Assay Workflow.
Concluding Remarks
This compound demonstrates selectivity for the NK-2 receptor, though its binding affinity appears to be moderate when compared to other non-peptide antagonists like ibodutant and GR 159897, which exhibit sub-nanomolar to low nanomolar pKi values. The functional antagonism data also places this compound in a competitive position, although direct comparisons are challenging due to the use of different agonists and tissue preparations across studies. Saredutant is notable for its insurmountable antagonism in the human tissues tested. The choice of an appropriate NK-2 receptor antagonist for research or development purposes will ultimately depend on the specific requirements of the study, including the desired potency, selectivity profile, and the biological system under investigation. This guide provides a foundational dataset to aid in this selection process.
References
- 1. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. What are NK2R antagonists and how do they work? [synapse.patsnap.com]
- 3. Tachykinins: receptor to effector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of ibodutant at NK(2) receptor in human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of nepadutant at tachykinin NK(2) receptors in human intestine and urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
A Comparative Guide to Men 10207 and Saredutant in NK-2 Receptor Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent neurokinin-2 (NK-2) receptor antagonists, Men 10207 and saredutant. The information presented is curated from preclinical and clinical research to assist in the evaluation of these compounds for further investigation and development.
Introduction to NK-2 Receptor Antagonism
The tachykinin neurokinin-2 (NK-2) receptor, a G protein-coupled receptor, is a key player in various physiological processes, including smooth muscle contraction, inflammation, and nociception. Its endogenous ligand is neurokinin A (NKA). Antagonism of the NK-2 receptor has been explored as a therapeutic strategy for a range of conditions, including respiratory diseases, inflammatory bowel disease, and anxiety disorders. This compound, a peptide antagonist, and saredutant (also known as SR 48968), a non-peptide antagonist, are two selective inhibitors of the NK-2 receptor that have been extensively studied.
Quantitative Comparison of In Vitro Potency
The following tables summarize the in vitro potency of this compound and saredutant from various experimental studies. It is important to note that direct comparisons should be made with caution, as the data are derived from different studies and experimental systems.
Receptor Binding Affinity
| Compound | Assay Type | Radioligand | Tissue/Cell Line | Parameter | Value | Reference |
| This compound | Competitive Radioligand Binding | Not Specified | Bovine stomach membranes and SKLKB82#3 cells (murine fibroblast cell line transfected with bovine NK-2 receptor) | IC50 | 21-54 nM | [1] |
| Saredutant | Competitive Radioligand Binding | [125I]Neurokinin A | CHO cells expressing human NK-2 receptor | IC50 | 0.8 nM | [2] |
| Saredutant | Competitive Radioligand Binding | [125I]NKA | Human colon smooth muscle membranes | pKi | 9.2 |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. The Ki can be calculated as 10-pKi. For saredutant, a pKi of 9.2 corresponds to a Ki of approximately 0.63 nM.
Functional Antagonism
| Compound | Functional Assay | Agonist | Tissue/Preparation | Parameter | Value | Reference |
| This compound | Inhibition of agonist-induced contraction | Neurokinin A | In vitro monoreceptor assays | pA2 | 7.9 | [1] |
| This compound | Inhibition of agonist-induced contraction | Tachykinins | Dog detrusor muscle strips | pA2 | 5.3 | |
| Saredutant | Not specified | Not specified | Not specified | pA2 | Not explicitly found |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.
Selectivity Profile
This compound has been shown to be selective for the NK-2 receptor over NK-1 and NK-3 receptors, with pA2 values of 5.2 for NK-1 and 4.9 for NK-3, compared to 7.9 for the NK-2 receptor.[1] Saredutant is also described as a potent and specific non-peptide tachykinin NK-2 receptor antagonist.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of a test compound for the NK-2 receptor.
1. Membrane Preparation:
-
Tissues (e.g., bovine stomach, human colon smooth muscle) or cells expressing the NK-2 receptor (e.g., CHO cells) are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Competitive Binding Assay:
-
A fixed concentration of a radiolabeled NK-2 receptor ligand (e.g., [125I]Neurokinin A) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (this compound or saredutant).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled NK-2 agonist or antagonist.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified using a gamma counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay in Isolated Tissue (General Protocol)
This protocol describes a general method for assessing the functional antagonism of NK-2 receptor-mediated responses in an isolated tissue preparation, such as the rat urinary bladder.
1. Tissue Preparation:
-
A rat is euthanized, and the urinary bladder is excised and placed in cold, oxygenated Krebs-Henseleit solution.
-
The bladder is dissected to obtain strips of detrusor smooth muscle.
2. Organ Bath Setup:
-
The muscle strips are mounted in organ baths containing oxygenated Krebs-Henseleit solution maintained at 37°C.
-
The strips are connected to isometric force transducers to record contractile responses.
-
The tissues are allowed to equilibrate under a resting tension for a specified period.
3. Cumulative Concentration-Response Curve:
-
A cumulative concentration-response curve to an NK-2 receptor agonist (e.g., Neurokinin A) is established to determine the baseline contractile response.
4. Antagonist Incubation and Schild Analysis:
-
The tissues are washed and then incubated with a fixed concentration of the antagonist (this compound or saredutant) for a predetermined time.
-
A second cumulative concentration-response curve to the agonist is then performed in the presence of the antagonist.
-
This process is repeated with increasing concentrations of the antagonist.
5. Data Analysis:
-
The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.
-
The pA2 value is determined from the x-intercept of the Schild plot regression line.
Signaling Pathways and Experimental Workflows
NK-2 Receptor Signaling Pathway
The NK-2 receptor is a G protein-coupled receptor that primarily signals through the Gαq pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.
Caption: NK-2 receptor signaling cascade.
Experimental Workflow for Antagonist Comparison
The following diagram illustrates a typical workflow for comparing the in vitro potency of NK-2 receptor antagonists.
Caption: Workflow for in vitro antagonist comparison.
Summary and Conclusion
References
A Comparative Analysis of the NK2 Receptor Antagonists: Men 10207 and GR 159897
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the efficacy of Men 10207 and GR 159897, two selective antagonists of the tachykinin NK2 receptor, with supporting experimental data and detailed methodologies.
This guide provides a comprehensive comparison of this compound and GR 159897, two prominent antagonists of the tachykinin NK2 receptor. The tachykinin family of neuropeptides, including Neurokinin A (NKA), plays a significant role in a variety of physiological processes, including smooth muscle contraction, inflammation, and pain signaling. The NK2 receptor has emerged as a key therapeutic target for conditions such as asthma, irritable bowel syndrome, and anxiety.[1][2] This report synthesizes available data to facilitate an informed evaluation of these two compounds for research and development purposes.
General Characteristics
This compound is a peptide-based antagonist, while GR 159897 is a non-peptide antagonist.[3][4][5] This fundamental structural difference can influence their pharmacokinetic and pharmacodynamic properties, such as oral bioavailability and metabolic stability.
Efficacy Data: A Quantitative Comparison
The following tables summarize the available quantitative data on the binding affinity and functional antagonism of this compound and GR 159897 for the NK2 receptor. It is important to note that the data presented here are compiled from separate studies and may not be directly comparable due to potential variations in experimental conditions. No head-to-head comparative studies were identified in the public domain.
| Compound | Assay Type | Receptor Source | Radioligand | pKi | IC50 (nM) | Reference |
| This compound | Radioligand Binding | Bovine stomach membranes and SKLKB82#3 cells | Not Specified | - | 21-54 | [4] |
| GR 159897 | Radioligand Binding | Human NK2-transfected CHO cells | [3H]GR100679 | 9.5 | - | [3] |
| GR 159897 | Radioligand Binding | Rat colon membranes | [3H]GR100679 | 10.0 | - | [3] |
Table 1: In Vitro Binding Affinity of this compound and GR 159897 at the NK2 Receptor.
| Compound | Assay Type | Tissue | Agonist | pA2 | Reference |
| This compound | Functional Antagonism | Not Specified | Not Specified | 7.9 | [1][4] |
| GR 159897 | Functional Antagonism | Guinea-pig trachea | GR64349 | 8.7 | [3] |
Table 2: In Vitro Functional Antagonism of this compound and GR 159897.
| Compound | Animal Model | Effect Measured | Agonist | Dose/Route | Result | Reference |
| GR 159897 | Anaesthetised guinea-pig | Bronchoconstriction | GR64349 | 0.12 mg/kg i.v. | Dose-ratio = 28, long duration of action (3h) | [3] |
Table 3: In Vivo Efficacy of GR 159897.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of a test compound for the NK2 receptor.
1. Membrane Preparation:
-
Tissues (e.g., bovine stomach, rat colon) or cells expressing the NK2 receptor (e.g., hNK2-transfected CHO cells) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer
-
A fixed concentration of a suitable radioligand (e.g., [3H]GR100679).
-
A range of concentrations of the unlabeled test compound (this compound or GR 159897).
-
The prepared membrane suspension.
-
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
3. Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value (the inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.[6][7][8][9][10]
Isolated Guinea Pig Trachea Contraction Assay
This ex vivo assay is used to assess the functional antagonist activity of compounds against agonist-induced smooth muscle contraction.
1. Tissue Preparation:
-
Male guinea pigs are euthanized, and the trachea is carefully dissected and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2.
-
The trachea is cut into rings or spiral strips, and the epithelium may be removed depending on the experimental design.
-
The tissue preparations are mounted in organ baths containing the physiological salt solution, maintained at 37°C, and connected to isometric force transducers.
-
The tissues are allowed to equilibrate under a resting tension for a period of time.
2. Experimental Procedure:
-
A cumulative concentration-response curve to an NK2 receptor agonist (e.g., GR64349 or Neurokinin A) is established to determine the baseline contractile response.
-
The tissues are then washed and incubated with the antagonist (this compound or GR 159897) at a specific concentration for a defined period.
-
A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist.
3. Data Analysis:
-
The contractile responses are measured as the increase in tension from the baseline.
-
The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve, is calculated using a Schild plot analysis. This value provides a measure of the antagonist's potency.[11][12][13]
In Vivo Bronchoconstriction Assay in Guinea Pigs
This in vivo model is used to evaluate the efficacy of antagonists in a physiological setting.
1. Animal Preparation:
-
Male guinea pigs are anesthetized and instrumented for the measurement of pulmonary mechanics, such as airway resistance and lung compliance. This can be done using a whole-body plethysmograph.[14]
-
A jugular vein is cannulated for intravenous administration of compounds.
2. Experimental Procedure:
-
A baseline measurement of pulmonary parameters is recorded.
-
The NK2 receptor agonist (e.g., GR64349) is administered, typically intravenously or by aerosol, to induce bronchoconstriction, and the changes in pulmonary parameters are recorded.
-
The antagonist (e.g., GR 159897) is administered intravenously prior to the agonist challenge.
-
The ability of the antagonist to inhibit the agonist-induced bronchoconstriction is measured.
3. Data Analysis:
-
The results are often expressed as a dose-ratio, which is the ratio of the agonist dose required to produce a given level of bronchoconstriction in the presence and absence of the antagonist. A higher dose-ratio indicates greater antagonist potency.[3][15][16][17][18][19][20]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Tachykinin NK2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assay.
Caption: Experimental Workflow for Isolated Trachea Contraction Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Role of D-tryptophan for affinity of this compound tachykinin antagonist at NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand binding and functional characterisation of tachykinin receptors in chicken small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scite.ai [scite.ai]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Tachykinin NK(2) receptors facilitate acetylcholine release from guinea-pig isolated trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Evaluation of bronchoconstriction induced by neurokinins and its inhibition by selective nonpeptide antagonists in conscious guinea pigs, using a double-chamber plethysmograph technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of sensory neuropeptides in post-allergic propranolol-induced bronchoconstriction in guinea pigs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cigarette smoke increases mucosal permeability in guinea pig trachea via tachykinin NK2 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tachykinin recovery during postmortem bronchoconstriction in guinea pig lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro and in vivo mechanisms of leukotriene-mediated bronchoconstriction in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Men 10207: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Men 10207, a selective tachykinin NK-2 receptor antagonist. The product's performance is evaluated against other relevant NK-2 receptor antagonists, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a peptide antagonist of the tachykinin NK-2 receptor, a G protein-coupled receptor involved in a variety of physiological processes, including smooth muscle contraction in the respiratory and gastrointestinal tracts. Its efficacy as a selective antagonist makes it a compound of interest for investigating the role of the NK-2 receptor in various pathologies and for potential therapeutic development.
In Vitro Efficacy
The in vitro potency and selectivity of this compound and comparator compounds have been determined through receptor binding and functional assays.
Quantitative Data Summary
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| This compound | NK-2 | Functional Assay | pA2 | 7.9 | [1] |
| NK-1 | Functional Assay | pA2 | 5.2 | [1] | |
| NK-3 | Functional Assay | pA2 | 4.9 | [1] | |
| Bovine NK-2 | Radioligand Binding | IC50 | 21-54 nM | [1] | |
| MEN 10627 | Guinea Pig Bronchus NK-2 | Functional Assay | pKB | 8.67 | [2] |
| Human NK-2 | Binding Affinity | - | Comparable to SR 48968 | [3] | |
| SR 48968 (Saredutant) | Rabbit Pulmonary Artery NK-2 | Functional Assay | pA2 | 8.3-9.6 | [4] |
| Rat Duodenum NK-2 | Functional Assay | pA2 | 9.5 | [5] | |
| Guinea Pig Bronchus NK-2 | Functional Assay | pKB | 9.57 | [2] |
pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. pKB: The negative logarithm of the dissociation constant of a competitive antagonist. It is equivalent to the pA2 value when the slope of the Schild plot is unity. IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.
In Vivo Efficacy
The in vivo efficacy of this compound and related compounds has been evaluated in animal models of bronchoconstriction and intestinal motility. Due to the limited availability of specific in vivo data for this compound, data from the closely related bicyclic peptide antagonist, MEN 10627, is presented for comparative purposes.
Quantitative Data Summary
| Compound | Animal Model | Endpoint | Dosing | Effect | Reference |
| MEN 10627 | Anesthetized Guinea Pigs | [βAla8]neurokinin A-(4-10)-induced bronchospasm | 30-100 nmol/kg i.v. | Dose-dependent reduction in bronchospasm | [6] |
| MEN 10627 | Conscious Rats | [βAla8]NKA-(4-10)-induced increase in small intestinal transit | Not specified | Dose-dependent inhibition | [7] |
| SR 48968 | Anesthetized Rats | [βAla8]neurokinin A-(4-10)-induced urinary bladder contraction | 0.1 µmol/kg i.v. | Blocked contraction | [4] |
| MEN 11420 (Nepadutant) | Anesthetized Guinea Pigs | [βAla8]neurokinin A-(4-10)-induced bronchoconstriction | i.v. | Dose-dependent inhibition | [2] |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: Tachykinin NK-2 Receptor Signaling Pathway.
Caption: In Vitro Functional Assay Workflow.
Caption: In Vivo Bronchoconstriction Assay Workflow.
Experimental Protocols
In Vitro Tachykinin Receptor Functional Assay
Objective: To determine the potency (pA2 or pKB value) of an antagonist at the NK-2 receptor.
Methodology:
-
Tissue Preparation: Tissues rich in NK-2 receptors, such as the guinea pig bronchus or rabbit pulmonary artery, are isolated and prepared.[2][4]
-
Organ Bath Setup: The tissue is mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and continuously gassed with a mixture of 95% O₂ and 5% CO₂.
-
Contraction Measurement: Changes in tissue tension are recorded isometrically using a force transducer.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for an NK-2 receptor agonist (e.g., Neurokinin A or a selective agonist like [βAla8]neurokinin A-(4-10)).
-
Antagonist Incubation: The tissue is washed and then incubated with a specific concentration of the antagonist (e.g., this compound) for a predetermined period.
-
Second Agonist Curve: The agonist concentration-response curve is repeated in the presence of the antagonist.
-
Data Analysis: The magnitude of the rightward shift in the agonist's concentration-response curve caused by the antagonist is used to calculate the pA2 or pKB value, often employing Schild plot analysis.[4]
In Vivo Bronchoconstriction Measurement in Guinea Pigs
Objective: To evaluate the ability of an antagonist to inhibit agonist-induced bronchoconstriction in vivo.
Methodology:
-
Animal Preparation: Guinea pigs are anesthetized (e.g., with urethane), and a tracheostomy is performed to allow for artificial ventilation.[2][6]
-
Measurement of Bronchoconstriction: Airway opening pressure (Pao) is monitored as an index of bronchoconstriction. An increase in Pao reflects airway narrowing.[8]
-
Antagonist Administration: The antagonist (e.g., this compound) or its vehicle is administered intravenously (i.v.).[6]
-
Agonist Challenge: After a set period, a bronchoconstrictor agent and NK-2 receptor agonist, such as [βAla8]neurokinin A-(4-10), is administered i.v. to induce bronchospasm.[6]
-
Data Analysis: The peak increase in Pao following the agonist challenge is measured in both vehicle- and antagonist-treated groups. The percentage inhibition of the bronchoconstrictor response by the antagonist is then calculated. Dose-response curves can be generated by testing multiple doses of the antagonist.
In Vivo Intestinal Motility Assay (Charcoal Meal Test) in Rats
Objective: To assess the effect of a test compound on gastrointestinal transit.
Methodology:
-
Animal Preparation: Rats are fasted overnight with free access to water.[9]
-
Compound Administration: The test compound (e.g., this compound) or vehicle is administered, often intraperitoneally (i.p.) or intravenously (i.v.).
-
Charcoal Meal Administration: A non-absorbable marker, typically a suspension of charcoal in a viscous solution (e.g., gum arabic or methylcellulose), is administered orally.[9][10]
-
Transit Time: After a specific period (e.g., 15-30 minutes), the animals are euthanized, and the small intestine is carefully removed.
-
Measurement: The total length of the small intestine and the distance traveled by the charcoal meal from the pylorus are measured.
-
Data Analysis: The intestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed. The effect of the antagonist is determined by comparing the transit in treated animals to that in control animals, particularly in models where motility is stimulated by an NK-2 agonist.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of the antibronchoconstrictor activity of MEN 11420, a tachykinin NK2 receptor antagonist, in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of the design, synthesis and biological activity of the bicyclic hexapeptide tachykinin NK2 antagonist MEN 10627 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro pharmacology of SR 48,968, a non-peptide tachykinin NK2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro characterization of the non-peptide tachykinin NK1 and NK2-receptor antagonists, SR140333 and SR48968 in different rat and guinea-pig intestinal segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibronchospastic activity of MEN10,627, a novel tachykinin NK2 receptor antagonist, in guinea-pig airways [pubmed.ncbi.nlm.nih.gov]
- 7. Spasmolytic effect of the NK2-receptor-selective antagonist MEN 10,627 in rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bradykinin-induced bronchoconstriction in guinea pig in vivo: role of neural mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Reproducibility of Men 10207 Effects: A Comparative Analysis with Alternative NK-2 Receptor Antagonists
Men 10207, a selective antagonist for the tachykinin NK-2 receptor, has demonstrated efficacy in various preclinical studies. However, an assessment of the reproducibility of its effects is crucial for its potential as a therapeutic agent. This guide provides a comparative analysis of this compound with other selective NK-2 receptor antagonists, SR 48968 and GR 159897, based on available experimental data. The focus is on the consistency of their pharmacological effects across different studies, providing researchers, scientists, and drug development professionals with a comprehensive overview.
Comparative Efficacy and Potency
The primary mechanism of action for this compound and its alternatives is the competitive antagonism of the NK-2 tachykinin receptor. The potency and selectivity of these compounds have been characterized in various in vitro and in vivo models.
This compound has shown high affinity and selectivity for the NK-2 receptor. In monoreceptor in vitro assays, it displayed pA2 values of 5.2 for the NK-1 receptor, 7.9 for the NK-2 receptor, and 4.9 for the NK-3 receptor, highlighting its selectivity for the NK-2 receptor.[1] Further, in competitive radioligand binding assays, this compound exhibited an IC50 range of 21-54 nM.[1] A crucial structural feature for its high affinity and selectivity is the presence of three D-tryptophan residues in its peptide sequence.[2] In an in vivo study in rats, intrathecal administration of this compound dose-dependently blocked the reflex facilitation induced by intrathecal neurokinin A at doses of 7, 70, and 700 pmol/10 μL. However, in another study involving intracerebroventricular pretreatment in conscious rats, this compound did not alter the cardiovascular and behavioral responses to neurokinin A.[3]
SR 48968 has been extensively studied for its effects on respiratory and neurological functions. In a study on citric acid-induced cough in unanesthetized guinea pigs, SR 48968 demonstrated a potent antitussive effect with an ED50 of 0.1 mg/kg when administered intraperitoneally. In conscious guinea pigs, aerosols of SR 48968 potently inhibited bronchoconstriction induced by neurokinin A, with an IC50 value of 17 +/- 3 nM.[4]
GR 159897 has also shown significant potential as an NK-2 receptor antagonist, particularly in the context of gastrointestinal motility and airway pharmacology. Another related peptide antagonist, MEN 11420 (nepadutant), effectively antagonized the motility-stimulating effects of neurokinin A in human volunteers.[5]
The available data, while demonstrating the efficacy of this compound as a selective NK-2 antagonist, is limited in terms of the number of studies reporting on the same biological endpoints. This makes a direct assessment of the reproducibility of its effects challenging when compared to more extensively studied compounds like SR 48968.
Data Summary
| Compound | Assay Type | Model System | Endpoint | Quantitative Data |
| This compound | In vitro Receptor Binding | Monoreceptor assay | pA2 | NK-1: 5.2, NK-2: 7.9, NK-3: 4.9[1] |
| In vitro Receptor Binding | Radioligand binding assay | IC50 | 21-54 nM[1] | |
| In vivo | Decerebrate, spinalized, unanesthetized rats | Spinal reflex facilitation | Dose-dependent blockade at 7, 70, 700 pmol/10 μL[1] | |
| In vivo | Conscious rats | Cardiovascular and behavioral responses | No effect on NKA-induced responses[3] | |
| SR 48968 | In vivo | Unanesthetized guinea pigs | Antitussive effect (citric acid-induced cough) | ED50: 0.1 mg/kg (i.p.) |
| In vivo | Conscious guinea pigs | Bronchoconstriction (NKA-induced) | IC50: 17 +/- 3 nM (aerosol)[4] | |
| MEN 11420 (Nepadutant) | In vivo | Healthy male volunteers | Gastrointestinal motility (NKA-stimulated) | Effective antagonism[5] |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and verifying research findings. Below are summaries of the methodologies used in key studies cited in this guide.
This compound: Spinal Reflex Facilitation in Rats
-
Animal Model: Decerebrate, spinalized, unanesthetized female Sprague-Dawley rats.
-
Drug Administration: this compound was administered intrathecally at doses of 7, 70, and 700 pmol in a volume of 10 μL.
-
Experimental Procedure: The study measured the facilitation of the hamstring flexor reflex evoked by intrathecal administration of neurokinin A. The effect of this compound on this facilitation was then quantified.
SR 48968: Citric Acid-Induced Cough in Guinea Pigs
-
Animal Model: Unanesthetized guinea pigs.
-
Drug Administration: SR 48968 was administered intraperitoneally at various doses to determine the ED50.
-
Experimental Procedure: Cough was induced by inhalation of a citric acid aerosol. The number of coughs was counted, and the inhibitory effect of SR 48968 was measured.
GR 159897 (and related compounds): Gastrointestinal Motility in Humans
-
Study Population: Healthy male volunteers.
-
Drug Administration: The NK-2 antagonist MEN 11420 (nepadutant) was administered intravenously.
-
Experimental Procedure: Gastrointestinal motility was stimulated by an intravenous infusion of neurokinin A. The effects of the antagonist on the stimulated motility were assessed.[5]
Signaling Pathways and Experimental Workflows
The antagonism of the NK-2 receptor by this compound and its alternatives interrupts the signaling cascade initiated by the binding of endogenous tachykinins like neurokinin A. This generally involves the Gq/11 and Gs G-protein-coupled pathways, leading to downstream effects on intracellular calcium levels and cyclic AMP (cAMP) production.
Caption: Antagonism of the NK-2 receptor by this compound and its alternatives.
The experimental workflow for assessing the efficacy of these antagonists typically follows a standardized process, from in vitro binding assays to in vivo functional studies.
Caption: General experimental workflow for evaluating NK-2 receptor antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Role of D-tryptophan for affinity of this compound tachykinin antagonist at NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of selective antagonists to dissociate the central cardiovascular and behavioural effects of tachykinins on NK1 and NK2 receptors in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of bronchoconstriction induced by neurokinins and its inhibition by selective nonpeptide antagonists in conscious guinea pigs, using a double-chamber plethysmograph technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel tachykinin NK2 receptor antagonist prevents motility-stimulating effects of neurokinin A in small intestine - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Men 10207 and other small molecule inhibitors
A Head-to-Head Comparison of Men 10207 and Other Small Molecule Inhibitors of the Tachykinin NK2 Receptor
For researchers and professionals in drug development, the tachykinin NK2 receptor presents a compelling target for therapeutic intervention in a variety of disorders, including inflammatory conditions and visceral hypersensitivity. This guide provides an objective, data-driven comparison of this compound and other prominent small molecule NK2 receptor antagonists: Saredutant, GR 159897, and Ibodutant.
Introduction to Tachykinin NK2 Receptor Antagonists
The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), exerts its biological effects through three distinct G protein-coupled receptors: NK1, NK2, and NK3.[1] While all tachykinins can interact with each receptor to some extent, NKA is the preferential endogenous ligand for the NK2 receptor.[2] The activation of the NK2 receptor, predominantly coupled to Gq/11 and Gs proteins, initiates a signaling cascade involving phospholipase C (PLC) activation, leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG).[2][3] This signaling pathway ultimately results in increased intracellular calcium levels and modulation of cyclic AMP (cAMP), influencing physiological processes such as smooth muscle contraction.[2][3]
This compound is a selective antagonist of the NK2 tachykinin receptor.[4] This guide will compare its performance characteristics against other well-characterized small molecule NK2 receptor inhibitors.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the binding affinities and receptor selectivity of this compound and its comparators. The data has been compiled from various in vitro studies. It is important to note that direct comparison of absolute values should be made with caution due to variations in experimental conditions between studies.
Table 1: Tachykinin Receptor Binding Affinity of Selected NK2 Receptor Antagonists
| Compound | Target Receptor | Binding Affinity (pKi / pA2) | Species/Cell Line |
| This compound | NK2 | 7.9 (pA2)[4] | - |
| Saredutant | NK2 | 9.2 (pKi)[5] | Human Colon Membranes |
| GR 159897 | NK2 | 9.5 (pKi)[6] | Human NK2-transfected CHO cells |
| Ibodutant | NK2 | 9.9 (pKi)[5] | Human Colon Membranes |
Table 2: Selectivity Profile of NK2 Receptor Antagonists
| Compound | NK1 Affinity (pKi / pA2) | NK3 Affinity (pKi / pA2) |
| This compound | 5.2 (pA2)[4] | 4.9 (pA2)[4] |
| Saredutant | - | - |
| GR 159897 | 5.3 (pKi)[7] | < 5 (pKi)[7] |
| Ibodutant | - | - |
Experimental Protocols
The data presented in this guide were primarily derived from two types of in vitro assays: radioligand binding assays and functional assays.
Radioligand Binding Assays
This method is employed to determine the binding affinity of a compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Membranes from cells or tissues expressing the target receptor (e.g., human NK2-transfected CHO cells or human colon tissue) are prepared by homogenization and centrifugation.[5][7]
-
Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [3H]GR100679 for NK2) and varying concentrations of the unlabeled competitor compound (the inhibitor being tested).[5][8]
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific radioligand binding (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
Functional Assays (Schild Analysis)
Functional assays measure the ability of an antagonist to inhibit the biological response induced by an agonist. The pA2 value, a measure of the antagonist's potency, is often determined using a Schild analysis.
General Protocol:
-
Tissue Preparation: An isolated tissue preparation that responds to an NK2 agonist (e.g., guinea-pig trachea) is mounted in an organ bath.[7]
-
Agonist Dose-Response: A cumulative concentration-response curve to a selective NK2 agonist is established.
-
Antagonist Incubation: The tissue is incubated with a fixed concentration of the antagonist (e.g., this compound) for a defined period.
-
Repeat Agonist Dose-Response: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.
-
Schild Plot: Steps 3 and 4 are repeated with multiple concentrations of the antagonist. The dose ratios (the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist) are calculated and a Schild plot is constructed to determine the pA2 value.[9][10]
Visualizing Molecular Interactions and Pathways
To better understand the context of these inhibitors, the following diagrams illustrate the chemical structures of the compared molecules and the fundamental signaling pathway of the NK2 receptor.
Caption: Chemical structures of this compound, Saredutant, GR 159897, and Ibodutant.
Caption: Simplified signaling pathway of the Tachykinin NK2 Receptor.
Conclusion
This guide provides a comparative overview of this compound and other key small molecule inhibitors of the tachykinin NK2 receptor. The presented data highlights the high affinity and selectivity of these compounds for the NK2 receptor. Ibodutant and GR 159897, based on the available pKi values, appear to be particularly potent antagonists at the human NK2 receptor. The choice of inhibitor for a specific research application will depend on the desired potency, selectivity profile, and the experimental system being utilized. The detailed experimental protocols provided herein should aid researchers in designing and interpreting their own studies in this important area of pharmacology.
References
- 1. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of ibodutant at NK(2) receptor in human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GR 159897 | NK2 Receptor Antagonists: R&D Systems [rndsystems.com]
- 7. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pa2 determination | PPTX [slideshare.net]
Benchmarking Men 10207: A Comparative Analysis Against Newer Tachykinin NK2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the selective tachykinin NK2 receptor antagonist, Men 10207, against a panel of more recently developed antagonists. The data presented is collated from various preclinical studies to offer an objective overview for researchers engaged in the study of tachykinin pharmacology and the development of novel therapeutics targeting the NK2 receptor.
The tachykinin NK2 receptor, a G-protein coupled receptor (GPCR), is a key player in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception. Its modulation by antagonists has been a focal point for drug discovery efforts aimed at treating conditions such as asthma, irritable bowel syndrome, and anxiety. This compound has been a valuable pharmacological tool in the study of NK2 receptor function. This guide aims to contextualize its performance in relation to newer compounds that have since been developed.
Quantitative Performance Comparison
The following tables summarize the binding affinity and functional potency of this compound and a selection of newer NK2 receptor antagonists. It is important to note that the data has been compiled from different studies, and direct comparisons should be made with consideration of the varied experimental conditions.
Table 1: Comparative Binding Affinity of NK2 Receptor Antagonists
| Compound | pKi / pA2 / pKB | IC50 (nM) | Species/Tissue/Cell Line | Reference |
| This compound | pA2 = 7.9 | 21-54 | Bovine stomach membranes; SKLKB82#3 cells | [1] |
| Nepadutant (MEN 11420) | pKB = 8.3-8.5 | Ki = 2.5-2.6 | Human ileum, colon, and bladder; CHO cells expressing human NK2 receptor | [2][3][4] |
| GR 159897 | pKi = 9.5-10.0; pA2 = 8.7 | - | Human ileum NK2 receptors in CHO cells; Rat colon membranes; Guinea-pig trachea | [5] |
| Saredutant (SR 48968) | - | - | - | Data not available in a directly comparable format |
| Ibodutant (MEN 15596) | - | - | - | Data not available in a directly comparable format |
Note: pKi, pA2, and pKB are negative logarithms of the inhibitor constant, antagonist affinity, and antagonist dissociation constant, respectively. Higher values indicate greater binding affinity. IC50 is the half-maximal inhibitory concentration.
Experimental Protocols
To provide a framework for the data presented, detailed methodologies for key experiments are outlined below. These protocols are synthesized from established practices in the field.
Radioligand Binding Assay (Competitive)
This assay is employed to determine the binding affinity of a test compound (unlabeled antagonist) by measuring its ability to compete with a radiolabeled ligand for binding to the NK2 receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the NK2 receptor are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.
-
The pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add in sequence:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand (e.g., [³H]-SR 48968 or ¹²⁵I-labeled neurokinin A).
-
A range of concentrations of the unlabeled antagonist (e.g., this compound or a newer antagonist).
-
The membrane preparation.
-
-
For determination of non-specific binding, a high concentration of an unlabeled standard NK2 antagonist is added to a set of wells.
-
The plate is incubated at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.
-
The filters are washed with cold assay buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are fitted to a sigmoidal dose-response curve to determine the IC50 value of the test compound.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Flux Functional Assay
This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an NK2 receptor agonist. This provides a measure of the functional potency of the antagonist.
1. Cell Culture and Plating:
-
Cells stably or transiently expressing the NK2 receptor (e.g., CHO-K1 or HEK293 cells) are cultured under standard conditions.
-
Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.
2. Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) at 37°C in the dark.
3. Antagonist Incubation:
-
After dye loading, the cells are washed and then incubated with varying concentrations of the antagonist (e.g., this compound or a newer antagonist) for a specific period.
4. Agonist Stimulation and Signal Detection:
-
The plate is placed in a fluorescence plate reader with automated injection capabilities (e.g., a FLIPR or FlexStation).
-
A baseline fluorescence reading is taken before the addition of an NK2 receptor agonist (e.g., Neurokinin A) at a concentration that elicits a submaximal response (e.g., EC80).
-
The change in fluorescence, indicative of intracellular calcium mobilization, is monitored over time.
5. Data Analysis:
-
The antagonist effect is quantified by the inhibition of the agonist-induced fluorescence signal.
-
The data are normalized to the response of the agonist alone and plotted against the antagonist concentration to generate a dose-response curve and determine the IC50 value.
Visualizing the Molecular Landscape
To better understand the context of this comparative analysis, the following diagrams illustrate the NK2 receptor signaling pathway and a typical experimental workflow.
Concluding Remarks
This guide provides a snapshot of the current understanding of this compound's performance relative to newer NK2 receptor antagonists. While this compound remains a valuable research tool, compounds such as Nepadutant and GR 159897 exhibit high potency and, in some cases, improved pharmacokinetic profiles. The choice of antagonist for a particular study will ultimately depend on the specific research question, the experimental system, and the desired pharmacological properties. The provided experimental protocols and diagrams offer a foundational understanding for designing and interpreting studies aimed at further elucidating the role of the tachykinin NK2 receptor in health and disease. Researchers are encouraged to consult the primary literature for more detailed information on specific experimental conditions and results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MEN 11420 (Nepadutant), a novel glycosylated bicyclic peptide tachykinin NK2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MEN 11420 (Nepadutant), a novel glycosylated bicyclic peptide tachykinin NK2 receptor antagonist | Semantic Scholar [semanticscholar.org]
- 4. Effect of nepadutant at tachykinin NK(2) receptors in human intestine and urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Men 10207
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Men 10207. Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.
This compound is a selective NK-2 tachykinin receptor antagonist.[1] It is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure and ensure safety, the following engineering controls and personal protective equipment are mandatory when handling this compound.
| Control Type | Requirement |
| Engineering Controls | Work in a well-ventilated area with an appropriate exhaust ventilation system.[2] An accessible safety shower and eye wash station must be present.[2] |
| Eye Protection | Wear safety goggles with side-shields.[2] |
| Hand Protection | Chemical-resistant protective gloves are required.[2] |
| Skin and Body Protection | Wear impervious clothing to prevent skin contact.[2] |
| Respiratory Protection | A suitable respirator should be used to avoid inhalation of dust or aerosols.[2] |
Handling and Storage Protocols
Proper handling and storage are crucial to maintain the integrity of this compound and prevent accidental exposure or release.
Precautions for Safe Handling:
-
Avoid inhalation, and contact with eyes and skin.[2]
-
Prevent the formation of dust and aerosols.[2]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[2]
-
Wash hands and skin thoroughly after handling.[2]
Storage Conditions: Store in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[2]
| Form | Storage Temperature | Duration |
| Powder | -20°C | 2 years |
| In DMSO | 4°C | 2 weeks |
| In DMSO | -80°C | 6 months |
Emergency and Disposal Procedures
A clear plan for emergencies and disposal is essential for laboratory safety and environmental protection.
First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor immediately if you feel unwell.[2] Rinse mouth with water.[2]
-
Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present.[2] Seek prompt medical attention.[2]
-
Skin Contact: Rinse skin thoroughly with plenty of water and remove contaminated clothing.[2]
-
Inhalation: Move to fresh air immediately.[2]
Spill and Disposal:
-
In case of a spill, collect the spillage to prevent environmental release.[2]
-
Dispose of this compound and its container at an approved waste disposal plant.[2]
-
Avoid releasing the product into drains, water courses, or the soil.[2]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
